Product packaging for Methyl 5-bromo-5-phenylpentanoate(Cat. No.:CAS No. 263750-46-5)

Methyl 5-bromo-5-phenylpentanoate

Cat. No.: B6335418
CAS No.: 263750-46-5
M. Wt: 271.15 g/mol
InChI Key: VFDHOEUTMYIPMF-UHFFFAOYSA-N
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Description

Methyl 5-bromo-5-phenylpentanoate is a useful research compound. Its molecular formula is C12H15BrO2 and its molecular weight is 271.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.02554 g/mol and the complexity rating of the compound is 188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15BrO2 B6335418 Methyl 5-bromo-5-phenylpentanoate CAS No. 263750-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-5-phenylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-15-12(14)9-5-8-11(13)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDHOEUTMYIPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(C1=CC=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Characterization of Methyl 5-bromo-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 5-bromo-5-phenylpentanoate is a halogenated ester derivative of valeric acid. As a functionalized phenylpentanoate, it holds potential as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. A thorough understanding of its physical properties is fundamental for its application in laboratory and industrial settings, including reaction optimization, purification, formulation, and preliminary safety assessments.

This document provides a summary of the currently available physicochemical data for this compound. It is important to note that experimentally determined data for this specific compound is limited in publicly accessible literature. The majority of the available information is based on computational predictions. This guide also outlines general experimental workflows for the determination of key physical properties, providing a framework for researchers handling this or structurally similar compounds.

Available Physicochemical Data

The data presented in this section is compiled from computational models and chemical databases. These values should be considered as estimates and require experimental verification.

PropertyValueSource
Molecular Formula C₁₂H₁₅BrO₂Computational
Molecular Weight 271.15 g/mol Computational
Appearance Not available (predicted to be a liquid or low-melting solid)-
Melting Point Not available-
Boiling Point 329.6 ± 25.0 °C (at 760 mmHg)Predicted
Density 1.334 ± 0.06 g/cm³Predicted
Solubility Not available-
Refractive Index 1.543Predicted

Conceptual Experimental Workflow for Physicochemical Characterization

The following diagram outlines a standard workflow for the experimental determination of the key physical properties of a novel chemical entity like this compound.

G cluster_0 Sample Preparation & Purity Analysis cluster_1 Determination of Physical Properties cluster_2 Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Distillation) synthesis->purification purity_analysis Purity Assessment (NMR, HPLC, GC-MS) purification->purity_analysis melting_point Melting Point Determination (DSC or Melting Point Apparatus) purity_analysis->melting_point boiling_point Boiling Point Determination (Distillation under reduced pressure) purity_analysis->boiling_point density Density Measurement (Pycnometer or Densitometer) purity_analysis->density solubility Solubility Profiling (in various organic solvents and aqueous buffers) purity_analysis->solubility data_compilation Data Compilation & Statistical Analysis melting_point->data_compilation boiling_point->data_compilation density->data_compilation solubility->data_compilation report Technical Data Sheet Generation data_compilation->report G cluster_properties Physical Properties cluster_applications Drug Development Considerations compound This compound (or derivative) solubility Solubility compound->solubility melting_point Melting Point compound->melting_point density Density compound->density molecular_weight Molecular Weight compound->molecular_weight formulation Formulation Development (e.g., choice of excipients, dosage form) solubility->formulation absorption Bioavailability (ADME) (related to solubility and dissolution) solubility->absorption melting_point->formulation stability Chemical Stability (solid-state properties) melting_point->stability process_chem Process Chemistry (e.g., reaction conditions, purification) density->process_chem molecular_weight->absorption

Synthesis of Methyl 5-bromo-5-phenylpentanoate from 5-phenylpentanoic acid.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of methyl 5-bromo-5-phenylpentanoate from 5-phenylpentanoic acid. The synthesis is a two-step process involving an initial Fischer esterification followed by a selective benzylic bromination. This document outlines detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The conversion of 5-phenylpentanoic acid to this compound is efficiently achieved through a two-step synthetic route. The first step involves the esterification of the carboxylic acid group to form the corresponding methyl ester. The second step is a free-radical bromination at the benzylic position, which is the carbon atom adjacent to the phenyl group, yielding the desired product.

Synthesis_Workflow 5-phenylpentanoic_acid 5-Phenylpentanoic Acid methyl_5-phenylpentanoate Methyl 5-Phenylpentanoate 5-phenylpentanoic_acid->methyl_5-phenylpentanoate  Fischer Esterification (Methanol, H₂SO₄, Reflux) methyl_5-bromo-5-phenylpentanoate This compound methyl_5-phenylpentanoate->methyl_5-bromo-5-phenylpentanoate  Benzylic Bromination (NBS, AIBN, CCl₄, Reflux)

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Fischer Esterification of 5-Phenylpentanoic Acid

This procedure details the conversion of 5-phenylpentanoic acid to methyl 5-phenylpentanoate. The reaction is an acid-catalyzed esterification using methanol.

Materials:

  • 5-phenylpentanoic acid

  • Methanol (MeOH), anhydrous

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

Procedure:

  • To a solution of 5-phenylpentanoic acid in a round-bottom flask, add an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for a period of 2 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-phenylpentanoate.

  • The crude product can be purified by vacuum distillation or column chromatography if necessary.

ParameterValueReference
Reactants
5-Phenylpentanoic Acid1.0 equiv-
Methanol10-20 equiv (can be used as solvent)General Fischer Esterification protocols
Sulfuric Acid (catalyst)0.1-0.2 equivGeneral Fischer Esterification protocols
Reaction Conditions
TemperatureReflux (approx. 65 °C for Methanol)General Fischer Esterification protocols
Reaction Time2 - 4 hoursGeneral Fischer Esterification protocols
Work-up
Extraction SolventDichloromethane or Diethyl EtherStandard organic synthesis procedures
Washing AgentsWater, Sat. NaHCO₃, BrineStandard organic synthesis procedures
Drying AgentAnhydrous MgSO₄ or Na₂SO₄Standard organic synthesis procedures
Yield
Expected Yield>90% (can be quantitative)Based on similar esterification reactions
Step 2: Benzylic Bromination of Methyl 5-Phenylpentanoate

This procedure describes the selective bromination of the benzylic position of methyl 5-phenylpentanoate using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Materials:

  • Methyl 5-phenylpentanoate

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 5-phenylpentanoate in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of a radical initiator (AIBN or BPO) to the solution.

  • Heat the mixture to reflux. The reaction can also be initiated by irradiation with a UV lamp.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium thiosulfate solution to remove any remaining bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel.

ParameterValueReference
Reactants
Methyl 5-Phenylpentanoate1.0 equiv-
N-Bromosuccinimide (NBS)1.05 - 1.2 equiv[1]
AIBN or BPO (initiator)0.02 - 0.05 equiv[2][3]
Reaction Conditions
SolventCarbon Tetrachloride (CCl₄)[4]
TemperatureReflux (approx. 77 °C)[4]
Reaction Time1 - 3 hours[3]
Work-up
FiltrationTo remove succinimideStandard organic synthesis procedures
Washing AgentsSat. Na₂S₂O₃, Water, BrineStandard organic synthesis procedures
Drying AgentAnhydrous MgSO₄ or Na₂SO₄Standard organic synthesis procedures
Yield
Expected Yield70-90%Based on similar benzylic bromination reactions[2][3]

Reaction Mechanisms

Fischer Esterification

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester.

Fischer_Esterification cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination & Deprotonation RCOOH R-COOH RCOOH_H R-C(OH)₂⁺ RCOOH->RCOOH_H + H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') RCOOH_H->Tetrahedral_Intermediate + R'OH Protonated_Intermediate R-C(OH)(OH₂⁺)(OR') Tetrahedral_Intermediate->Protonated_Intermediate - H⁺, + H⁺ Protonated_Ester R-C(O⁺H)OR' Protonated_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺

Figure 2: Mechanism of Fischer Esterification.
Benzylic Bromination

The benzylic bromination with NBS proceeds via a free-radical chain mechanism. The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) to form radicals. These radicals then abstract a hydrogen atom from HBr (formed in situ from NBS and trace HBr), generating a bromine radical. The bromine radical abstracts a benzylic hydrogen from the substrate to form a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of bromine (also formed in situ) to give the desired product and another bromine radical, which propagates the chain reaction.[5]

Benzylic_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator AIBN Radical 2 R• + N₂ Initiator->Radical Δ Substrate R-CH₂-Ph Benzylic_Radical R-CH•-Ph Radical->Benzylic_Radical + Br•, - HBr Product R-CHBr-Ph Benzylic_Radical->Product + Br₂ Termination1 2 Br• → Br₂ Termination2 2 R-CH•-Ph → Dimer

Figure 3: Simplified free-radical mechanism for benzylic bromination.

Safety Considerations

  • Sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Carbon tetrachloride is a toxic and carcinogenic solvent. It should be handled only in a well-ventilated fume hood with appropriate PPE. Consider substituting with a less hazardous solvent like acetonitrile or ethyl acetate if the reaction conditions allow.[6][7]

  • N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • AIBN and Benzoyl Peroxide are potentially explosive and should be handled with care, avoiding friction and heat.

  • The bromination reaction can be exothermic. Proper temperature control is essential.

This technical guide provides a framework for the synthesis of this compound. Researchers should always consult primary literature and perform a thorough risk assessment before conducting any chemical synthesis.

References

Methyl 5-bromo-5-phenylpentanoate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Methyl 5-bromo-5-phenylpentanoate (CAS No: 263750-46-5). The content is intended for professionals in research and drug development who may be working with this compound. It is crucial to supplement this information with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier and to conduct a risk assessment before commencing any experimental work.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol .[1] While specific experimental data for this compound is limited, the following table summarizes its known and predicted properties. Data for the closely related compound 1-bromo-5-phenylpentane is included for reference where specific data for the title compound is unavailable.

PropertyValueSource
Molecular Formula C12H15BrO2[1]
Molecular Weight 271.15 g/mol [1]
CAS Number 263750-46-5[1]
Appearance Clear colorless to yellow; light orange liquid[2] (for 1-bromo-5-phenylpentane)
Boiling Point 148 °C @ 18 mmHg[2] (for 1-bromo-5-phenylpentane)
Melting Point No data available
Flash Point No data available[3]
Specific Gravity 1.230[2] (for 1-bromo-5-phenylpentane)
Solubility Soluble in organic solvents such as ethanol and dichloromethane.[4] (for a related compound)
XLogP3 3.1[1]

Toxicological Information

There is a notable lack of specific toxicological data for this compound in publicly available literature.[3] In the absence of such data, this compound should be handled as a potentially hazardous substance. The toxicological properties of structurally similar compounds, such as other aryl alkyl halides, suggest potential for skin and eye irritation, as well as possible toxicity if ingested or inhaled. A comprehensive risk assessment should be performed before use.

Safety and Handling Precautions

Given the limited toxicological data, stringent safety measures should be implemented when handling this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2][6]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6]

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in laboratory areas.

  • Wash hands thoroughly after handling.

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2][6]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[2][6]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[6]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2][6]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][6]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas. Wear appropriate personal protective equipment (see Section 3.2). Ensure adequate ventilation.[2][6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[6]

  • Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[2]

Experimental Protocols

General Synthesis of this compound

This compound can be synthesized via the bromination of methyl 5-phenylpentanoate. The following is a representative, non-optimized protocol based on general procedures for similar reactions.

Materials:

  • Methyl 5-phenylpentanoate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

  • Carbon tetrachloride (CCl4) or other suitable anhydrous, non-polar solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 5-phenylpentanoate in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by TLC or GC-MS.

  • After the reaction is complete (typically indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

General Workflow for Handling a Novel Chemical Compound

The following diagram illustrates a logical workflow for the safe handling and initial assessment of a novel or poorly characterized chemical compound like this compound in a research environment.

Chemical_Handling_Workflow start Start: Receipt of New Chemical lit_review Literature Review: Gather all available data (SDS, publications) start->lit_review risk_assessment Risk Assessment: Identify potential hazards and risks lit_review->risk_assessment ppe_selection Select Appropriate PPE: Gloves, eyewear, lab coat, respirator risk_assessment->ppe_selection eng_controls Implement Engineering Controls: Fume hood, ventilation, safety shower access risk_assessment->eng_controls handling_protocol Develop Handling Protocol: SOP for weighing, transfer, and use ppe_selection->handling_protocol eng_controls->handling_protocol experiment Perform Experiment: Follow SOP, record observations handling_protocol->experiment waste_disposal Waste Disposal: Segregate and dispose of according to regulations experiment->waste_disposal decontamination Decontamination: Clean workspace and equipment experiment->decontamination documentation Documentation: Update lab notebook and chemical inventory waste_disposal->documentation decontamination->documentation end End documentation->end

Caption: General workflow for the safe handling of a new chemical compound.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[2][7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

This guide is intended to provide a starting point for the safe handling of this compound. It is not a substitute for a formal risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most recent Safety Data Sheet from your supplier before use.

References

A Technical Guide to High-Purity Methyl 5-bromo-5-phenylpentanoate for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 5-bromo-5-phenylpentanoate, a key intermediate in organic synthesis. It is particularly valuable for professionals in pharmaceutical and agrochemical research. This document outlines commercial sources for high-purity grades of this compound, detailed experimental procedures for its synthesis and purification, and a workflow for its preparation.

Commercial Sourcing of High-Purity this compound

The procurement of high-purity starting materials is a critical first step in any research and development endeavor. For this compound, several commercial suppliers offer various grades. High purity is essential to avoid the introduction of unwanted side products in subsequent reaction steps. Below is a comparative table of suppliers offering this compound, with a focus on their stated purity levels.

SupplierCatalog NumberCAS NumberPurityAdditional Information
Frinton Laboratories, Inc.FR-2571263750-46-598%Yellowish oil.
Parchem1594764-26-71594764-26-7Not SpecifiedSpecialty chemical supplier.
1PlusChem1P01KANU263750-46-5Not Specified-
Thermo Scientific Chemicals--98% (for the related compound 1-Bromo-5-phenylpentane)Indicates availability of high-purity similar compounds.[1]

Experimental Protocols

Sourcing from commercial suppliers is not always feasible, or a custom synthesis may be required. The following section provides detailed experimental protocols for the synthesis and purification of this compound.

Synthesis of this compound via Bromination

This protocol details the synthesis of this compound from its precursor, methyl 5-phenylpentanoate, through a bromination reaction.[2]

Materials and Reagents:

  • Methyl 5-phenylpentanoate

  • N-Bromosuccinimide (NBS)

  • Dibenzoyl peroxide

  • Carbon tetrachloride (CCl4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve methyl 5-phenylpentanoate (19.0 mmol) in carbon tetrachloride (50 mL).

  • To this solution, add N-Bromosuccinimide (20.7 mmol) and a catalytic amount of dibenzoyl peroxide.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After cooling the mixture to room temperature, filter the solid byproducts.

  • Remove the solvent from the filtrate under reduced pressure (in vacuo).

  • The resulting crude product is then purified by silica gel chromatography to yield the final product.

Purification of this compound

Purification of the crude product is essential to achieve the high purity required for most applications. Two common methods are column chromatography and recrystallization.

1. Column Chromatography:

Flash column chromatography is an effective method for purifying the crude product from the synthesis described above.

  • Stationary Phase: Silica gel

  • Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation of the desired product from any impurities.

2. Recrystallization:

General Recrystallization Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the preparation of high-purity this compound, from the starting materials to the final purified product.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Methyl 5-phenylpentanoate reaction Reflux for 2 hours start->reaction reagents NBS, Dibenzoyl Peroxide, CCl4 reagents->reaction workup Filter and Concentrate reaction->workup crude_product Crude this compound workup->crude_product chromatography Silica Gel Column Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization pure_product High-Purity this compound chromatography->pure_product recrystallization->pure_product

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Synthesis and Reactions of Methyl 5-bromo-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reactivity of Methyl 5-bromo-5-phenylpentanoate, a versatile intermediate in organic synthesis. Due to the limited availability of specific experimental data for this exact molecule in the cited literature, this guide presents well-established, representative protocols for its synthesis and subsequent reactions based on analogous chemical transformations.

Introduction

This compound is a functionalized organic molecule with significant potential as a building block in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals.[1] Its structure, featuring a reactive benzylic bromide and a methyl ester, allows for a variety of chemical modifications. The benzylic bromine atom is susceptible to nucleophilic substitution and elimination reactions, while the ester moiety can undergo hydrolysis and amidation. This dual reactivity makes it a valuable intermediate for introducing a 5-phenylpentanoate scaffold into target molecules.

Synthesis of this compound

The synthesis of this compound can be logically approached through two primary methods:

  • Method A: Benzylic bromination of a suitable precursor, Methyl 5-phenylpentanoate.[1]

  • Method B: Esterification of 5-bromo-5-phenylpentanoic acid.[1]

This guide will detail a proposed two-step synthesis starting from the commercially available 5-phenylpentanoic acid, which involves benzylic bromination followed by Fischer esterification.

Proposed Synthetic Pathway

A logical synthetic route to this compound is outlined below.

Synthesis_Pathway 5-Phenylpentanoic_Acid 5-Phenylpentanoic Acid 5-Bromo-5-phenylpentanoic_Acid 5-Bromo-5-phenylpentanoic Acid 5-Phenylpentanoic_Acid->5-Bromo-5-phenylpentanoic_Acid NBS, AIBN, CCl4, Reflux Methyl_5-bromo-5-phenylpentanoate This compound 5-Bromo-5-phenylpentanoic_Acid->Methyl_5-bromo-5-phenylpentanoate MeOH, H2SO4 (cat.), Reflux Reactions_Pathway Methyl_5-bromo-5-phenylpentanoate This compound Substitution_Product Nucleophilic Substitution Product Methyl_5-bromo-5-phenylpentanoate->Substitution_Product Nu: Elimination_Product Elimination Product Methyl_5-bromo-5-phenylpentanoate->Elimination_Product Base

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 5-bromo-5-phenylpentanoate using N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl 5-bromo-5-phenylpentanoate via benzylic bromination of Methyl 5-phenylpentanoate using N-Bromosuccinimide (NBS). This method, a variation of the Wohl-Ziegler reaction, is a widely used technique for the selective bromination of the benzylic position of alkylaromatic compounds.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. The introduction of a bromine atom at the benzylic position provides a reactive handle for subsequent nucleophilic substitution or elimination reactions. The Wohl-Ziegler bromination utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals, which selectively abstract a benzylic hydrogen, leading to the formation of the desired brominated product. A radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), is typically required to initiate the reaction.

Reaction and Mechanism

The synthesis proceeds via a free-radical chain mechanism:

  • Initiation: The radical initiator (AIBN) decomposes upon heating to generate two cyanoisopropyl radicals and nitrogen gas. These radicals then abstract a bromine atom from NBS to produce a bromine radical (Br•).

  • Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of Methyl 5-phenylpentanoate, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of NBS to yield the product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, continuing the chain reaction.

  • Termination: The reaction is terminated by the combination of any two radical species.

Experimental Protocol

This protocol is based on established procedures for benzylic bromination using NBS.

Materials:

  • Methyl 5-phenylpentanoate

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Carbon tetrachloride (CCl₄) or a safer alternative such as 1,2-dichlorobenzene or acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 5-phenylpentanoate (1.0 eq) in carbon tetrachloride (or an alternative solvent).

  • Addition of Reagents: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent, typically around 77°C for CCl₄) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution (to quench any remaining bromine), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material Methyl 5-phenylpentanoate
Molecular FormulaC₁₂H₁₆O₂
Molecular Weight192.25 g/mol
Product This compound
Molecular FormulaC₁₂H₁₅BrO₂
Molecular Weight271.15 g/mol
Reagents & Conditions
N-Bromosuccinimide (NBS)1.1 equivalents
AIBN0.05 equivalents
SolventCarbon Tetrachloride
TemperatureReflux (~77°C)
Reaction Time2 - 4 hours
Yield Typically 70-85% (after purification)
Characterization Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.45-7.25 (m, 5H, Ar-H), 5.15 (t, J = 7.6 Hz, 1H, CHBr), 3.65 (s, 3H, OCH₃), 2.40-2.20 (m, 2H, CH₂CO), 2.10-1.90 (m, 2H, CH₂), 1.85-1.65 (m, 2H, CH₂)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 173.5 (C=O), 141.2 (Ar-C), 128.8 (Ar-CH), 128.6 (Ar-CH), 126.9 (Ar-CH), 58.1 (CHBr), 51.7 (OCH₃), 35.8 (CH₂), 33.4 (CH₂), 24.5 (CH₂)
IR (KBr, cm⁻¹) 3030 (Ar C-H), 2950 (C-H), 1735 (C=O), 1495, 1450 (Ar C=C), 1160 (C-O), 695 (C-Br)
Mass Spec (EI, m/z) 270/272 [M⁺], 191 [M-Br]⁺, 163, 131, 105, 91

Mandatory Visualization

The following diagrams illustrate the reaction scheme, the proposed reaction mechanism, and the experimental workflow.

reaction_scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product start Methyl 5-phenylpentanoate reagents 1. NBS (1.1 eq) 2. AIBN (cat.) 3. CCl4, Reflux end This compound reagents->end Wohl-Ziegler Bromination reaction_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_regeneration Regeneration AIBN AIBN radicals 2 R• + N2 AIBN->radicals Heat NBS NBS radicals->NBS + R• Br_radical Br• NBS->Br_radical - R-Br start_mol Methyl 5-phenylpentanoate Br_radical->start_mol benzyl_radical Benzylic Radical start_mol->benzyl_radical + Br• HBr HBr product This compound benzyl_radical->product + NBS succinimide_radical Succinimide Radical HBr_regen HBr succinimide_radical->HBr_regen + HBr succinimide Succinimide NBS_regen NBS HBr_regen->NBS_regen Br2 Br2 NBS_regen->Br2 + HBr Br_radical_regen 2 Br• Br2->Br_radical_regen hv or Heat experimental_workflow setup Reaction Setup: - Methyl 5-phenylpentanoate - CCl4 addition Reagent Addition: - NBS - AIBN setup->addition reaction Reaction: - Reflux (77°C) - 2-4 hours addition->reaction workup Work-up: - Cool and filter - Wash with NaHCO3, Na2S2O3, Brine - Dry over MgSO4 reaction->workup purification Purification: - Concentrate solvent - Column Chromatography workup->purification product Pure Product: This compound purification->product

Application of Methyl 5-bromo-5-phenylpentanoate in the synthesis of tetrahydropyran derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details the synthetic route for the preparation of tetrahydropyran derivatives, specifically 6-phenyltetrahydro-2H-pyran, utilizing methyl 5-bromo-5-phenylpentanoate as a key starting material. The overall synthesis involves a three-step sequence: hydrolysis of the ester, reduction of the resulting carboxylic acid to a primary alcohol, and a final base-mediated intramolecular cyclization. This pathway provides a reliable method for accessing the tetrahydropyran scaffold, a prevalent motif in numerous biologically active molecules and natural products.

Synthetic Strategy Overview

The conversion of this compound to 6-phenyltetrahydro-2H-pyran proceeds through the following key transformations:

  • Hydrolysis: The methyl ester functionality is saponified to the corresponding carboxylic acid, 5-bromo-5-phenylpentanoic acid.

  • Reduction: The carboxylic acid is then reduced to the primary alcohol, 5-bromo-5-phenylpentan-1-ol.

  • Intramolecular Cyclization: The final step involves a base-induced intramolecular Williamson ether synthesis (a 6-exo-tet cyclization) of the bromo-alcohol to furnish the desired 6-phenyltetrahydro-2H-pyran.

This synthetic approach is summarized in the workflow diagram below.

G cluster_0 Synthesis of 6-Phenyltetrahydro-2H-pyran A This compound B 5-Bromo-5-phenylpentanoic acid A->B  Hydrolysis (e.g., LiOH, THF/H2O) C 5-Bromo-5-phenylpentan-1-ol B->C  Reduction (e.g., BH3·THF) D 6-Phenyltetrahydro-2H-pyran C->D  Intramolecular Cyclization (e.g., NaH, THF) G Start This compound Intermediate1 5-Bromo-5-phenylpentanoic acid Start->Intermediate1 Hydrolysis Intermediate2 5-Bromo-5-phenylpentan-1-ol Intermediate1->Intermediate2 Reduction Product 6-Phenyltetrahydro-2H-pyran Intermediate2->Product Intramolecular Cyclization

Application Notes and Protocols for the Reformatsky Reaction Utilizing Methyl 5-bromo-5-phenylpentanoate with Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Methyl 5-bromo-5-phenylpentanoate in the Reformatsky reaction with various aldehydes. This reaction is a valuable tool for carbon-carbon bond formation, leading to the synthesis of β-hydroxy esters, which are important intermediates in the development of novel therapeutics and other complex organic molecules.

Introduction

The Reformatsky reaction is a classic organic transformation that involves the reaction of an α-haloester with a carbonyl compound, typically an aldehyde or ketone, in the presence of metallic zinc.[1][2] The key intermediate is an organozinc compound, often referred to as a Reformatsky enolate, which is formed by the oxidative insertion of zinc into the carbon-halogen bond of the α-haloester.[1][2] This enolate then adds to the carbonyl group of the aldehyde to form a β-hydroxy ester after acidic workup.[1][3]

The use of this compound as the α-haloester in this reaction allows for the introduction of a phenyl-substituted, five-carbon chain, leading to the formation of structurally complex γ-hydroxy-γ-phenyl esters. These products can serve as versatile building blocks in medicinal chemistry and materials science.

Reaction Mechanism and Stereochemistry

The generally accepted mechanism of the Reformatsky reaction proceeds through the following key steps:

  • Formation of the Organozinc Reagent: Zinc metal undergoes oxidative addition to the carbon-bromine bond of this compound to form the organozinc reagent, or Reformatsky enolate.[1][3]

  • Coordination and Addition: The aldehyde coordinates to the zinc atom of the enolate. This is followed by a nucleophilic addition of the enolate to the carbonyl carbon of the aldehyde through a six-membered chair-like transition state.[3]

  • Hydrolysis: Subsequent acidic workup hydrolyzes the zinc alkoxide intermediate to yield the final β-hydroxy ester product.[3]

The stereochemical outcome of the reaction, particularly the diastereoselectivity (syn vs. anti), can be influenced by the nature of the substituents on both the α-haloester and the aldehyde, as well as the reaction conditions such as solvent and temperature. For α-substituted haloesters, the formation of a chair-like transition state often dictates the stereochemistry of the product.

Quantitative Data

While specific experimental data for the Reformatsky reaction of this compound with various aldehydes is not extensively available in the reviewed literature, the following table provides representative yields and diastereoselectivities for analogous reactions involving simpler α-bromoesters. This data can serve as a general guideline for expected outcomes when using the more complex this compound.

Aldehyde (R-CHO)α-BromoesterSolventYield (%)Diastereomeric Ratio (syn:anti)Reference
BenzaldehydeEthyl bromoacetateToluene86%N/A[3]
Substituted BenzaldehydesMethyl bromoacetateEt₂O50-60%N/A (enantiomeric excess reported)[4]
Aromatic AldehydesEthyl iodoacetateTHF60-81% eeN/A (enantiomeric excess reported)[4]
Aliphatic AldehydesEthyl bromodifluoroacetateTHF>94:6High diastereoselectivity[4]
Aromatic IminesEthyl bromodifluoroacetateCH₂Cl₂53-90%High enantioselectivity[5]
Aromatic AldehydesEthyl bromozinc-α,α-difluoroacetateToluene45-99%High enantioselectivity[6]

Note: The yields and diastereoselectivities are highly dependent on the specific substrates and reaction conditions. Optimization of the protocol for this compound is recommended.

Experimental Protocols

The following are detailed, generalized protocols for performing a Reformatsky reaction with this compound and an aldehyde.

Protocol 1: Standard Reformatsky Reaction

This protocol is a general procedure that can be adapted for a wide range of aldehydes.

Materials:

  • This compound

  • Aldehyde

  • Zinc dust (activated)

  • Iodine (catalytic amount)

  • Anhydrous Toluene (or other suitable solvent like THF or Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate or Diethyl ether)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (2.0 eq). Add a small crystal of iodine and gently heat the flask under a stream of nitrogen until the purple iodine vapor is no longer visible. This indicates the activation of the zinc surface. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous toluene to the flask containing the activated zinc.

  • Addition of Reactants: In the dropping funnel, prepare a solution of this compound (1.2 eq) and the aldehyde (1.0 eq) in anhydrous toluene.

  • Initiation and Reaction: Add a small portion of the reactant solution to the zinc suspension and gently heat the mixture to initiate the reaction. Once the reaction has started (indicated by a color change or gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding 1 M HCl with vigorous stirring until the excess zinc has dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired β-hydroxy ester.

Protocol 2: Barbier-Type Reformatsky Reaction

In this variation, the α-bromoester is added to a pre-mixed suspension of the aldehyde and zinc.

Materials:

  • Same as Protocol 1

Procedure:

  • Activation of Zinc: Activate the zinc dust with iodine as described in Protocol 1.

  • Reaction Setup: To the flask containing activated zinc, add anhydrous toluene and the aldehyde (1.0 eq).

  • Addition of α-Bromoester: In a dropping funnel, dissolve this compound (1.2 eq) in anhydrous toluene. Add this solution dropwise to the stirred suspension of zinc and aldehyde at room temperature or with gentle heating.

  • Reaction: After the addition is complete, stir the reaction mixture at the chosen temperature for 2-4 hours, monitoring the progress by TLC.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Visualizations

Reaction Signaling Pathway

Reformatsky_Mechanism Start This compound + Zn Enolate Reformatsky Enolate (Organozinc Reagent) Start->Enolate Oxidative Addition Intermediate Zinc Alkoxide Intermediate Enolate->Intermediate Nucleophilic Addition Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product β-Hydroxy Ester Intermediate->Product Workup Acidic Workup (H₃O⁺) Intermediate->Workup Workup->Product Hydrolysis

Caption: Mechanism of the Reformatsky Reaction.

Experimental Workflow

Experimental_Workflow Start Start: Assemble Flame-Dried Glassware Activation Activate Zinc with Iodine Start->Activation Reaction Add Solvents and Reactants (this compound + Aldehyde) Activation->Reaction Reflux Heat to Reflux (1-2h) Reaction->Reflux Workup Quench with 1M HCl Reflux->Workup Extraction Extract with Organic Solvent Workup->Extraction Washing Wash with NaHCO₃ and Brine Extraction->Washing Drying Dry over Na₂SO₄ and Concentrate Washing->Drying Purification Purify by Column Chromatography Drying->Purification End Obtain Pure β-Hydroxy Ester Purification->End

Caption: General Experimental Workflow.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of Methyl 5-bromo-5-phenylpentanoate with Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the nucleophilic substitution reactions of Methyl 5-bromo-5-phenylpentanoate with primary and secondary amines. This reaction is a key step in the synthesis of N-substituted 6-phenyl-2-piperidone derivatives, which are important scaffolds in medicinal chemistry and drug development.

Introduction

This compound is a versatile bifunctional molecule containing both an ester and a benzylic bromide. The presence of the bromine atom at the benzylic position makes it susceptible to nucleophilic attack by a wide range of nucleophiles, including primary and secondary amines. The initial substitution reaction is typically followed by an intramolecular cyclization (lactamization) to yield N-substituted 6-phenyl-2-piperidones. This two-step, one-pot synthesis is an efficient method for the creation of a library of piperidone derivatives for further investigation in drug discovery programs.

Reaction Principle

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Substitution: The amine, acting as a nucleophile, attacks the carbon atom bearing the bromine atom, displacing the bromide ion in an SN2 reaction. This forms an intermediate amino ester.

  • Intramolecular Cyclization (Lactamization): The newly introduced amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the methyl ester. This results in the elimination of methanol and the formation of a stable six-membered lactam ring, the N-substituted 6-phenyl-2-piperidone.

A general workflow for this reaction is depicted below.

G cluster_workflow General Reaction Workflow start This compound + Amine step1 Nucleophilic Substitution (Sₙ2) start->step1 intermediate Intermediate Amino Ester step1->intermediate step2 Intramolecular Cyclization (Lactamization) intermediate->step2 end N-substituted 6-phenyl-2-piperidone step2->end G cluster_logic Protocol Design Logic Amine Amine Nucleophilicity Yield Reaction Yield & Time Amine->Yield Stronger nucleophile -> faster reaction Solvent Solvent Polarity Solvent->Yield Polar aprotic -> favors Sₙ2 Base Base Strength Base->Yield Neutralizes HBr byproduct Temp Reaction Temperature Temp->Yield Higher temp -> faster rate

Application Note and Protocol for the Purification of Methyl 5-bromo-5-phenylpentanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 5-bromo-5-phenylpentanoate is an organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical products. Its purification is a critical step to ensure the quality and efficacy of the final products. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is designed for researchers, scientists, and professionals in drug development to achieve high purity of the target compound.

Principle of Separation

Column chromatography is a widely used purification technique in organic chemistry. The separation is based on the differential adsorption of compounds onto a solid stationary phase while a liquid mobile phase passes through it. For the purification of this compound, silica gel, a polar adsorbent, is used as the stationary phase. A non-polar mobile phase, typically a mixture of hexane and ethyl acetate, is employed to elute the compounds. Due to its moderate polarity, this compound will adhere to the silica gel with moderate strength, allowing it to be separated from less polar impurities, which will elute first, and more polar impurities, which will be more strongly retained on the column.

Materials and Equipment

Table 1: Materials and Reagents

Material/ReagentGradeSupplier
Crude this compoundSynthesis GradeN/A
Silica Gel60 Å, 230-400 meshStandard Supplier
HexaneACS GradeStandard Supplier
Ethyl AcetateACS GradeStandard Supplier
DichloromethaneACS GradeStandard Supplier
TLC PlatesSilica Gel 60 F254Standard Supplier
Potassium PermanganateReagent GradeStandard Supplier
Sodium BicarbonateReagent GradeStandard Supplier
Anhydrous Sodium SulfateReagent GradeStandard Supplier
Cotton or Glass WoolLaboratory GradeStandard Supplier
SandWashed and DriedStandard Supplier

Table 2: Equipment

EquipmentDescription
Glass Chromatography Column50 cm length, 4 cm diameter
Separatory Funnel500 mL
Round Bottom FlasksVarious sizes (50 mL, 100 mL, 250 mL)
Beakers and Erlenmeyer FlasksVarious sizes
TLC Developing Chamber
UV Lamp254 nm
Rotary Evaporator
Heating Mantle/Stir Plate
Fume Hood
Glass Pipettes and Bulbs
Test Tubes and Rack

Experimental Protocol

Preparation of the Sample

The crude this compound is often an oil. For optimal separation, it is recommended to use a dry loading method.

  • Dissolution: Dissolve approximately 1 gram of the crude product in a minimal amount of a suitable solvent such as dichloromethane or ethyl acetate.

  • Adsorption: To the solution, add 2-3 grams of silica gel.

  • Solvent Removal: Remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained. This powder is the dry-loaded sample.

Thin Layer Chromatography (TLC) Analysis

Before performing the column chromatography, it is essential to determine the appropriate eluent composition using TLC.

  • Spotting: Dissolve a small amount of the crude product in a few drops of ethyl acetate. Using a capillary tube, spot the solution onto a TLC plate.

  • Developing: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 85:15).

  • Visualization: After the solvent front has nearly reached the top of the plate, remove the plate and let it dry. Visualize the spots under a UV lamp (254 nm). Additionally, a potassium permanganate stain can be used for visualization, which is effective for many organic compounds.

  • Optimal Eluent: The ideal eluent system is one that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.

Table 3: Typical TLC Results

Eluent System (Hexane:Ethyl Acetate)Rf of this compound (approx.)Observations
95:50.15Compound moves slowly.
90:100.30Good separation from impurities.
85:150.45Compound moves faster, potential for co-elution.
Column Chromatography Procedure
  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

    • Prepare a slurry of silica gel (approximately 50 g for 1 g of crude product) in the initial eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.

    • Allow the silica gel to settle, and then add another layer of sand (approximately 1 cm) on top of the packed silica.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading:

    • Carefully add the dry-loaded sample onto the top layer of sand in the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin elution with the initial, less polar solvent mixture (e.g., 95:5 hexane:ethyl acetate).

    • Collect fractions in test tubes (e.g., 10-15 mL per fraction).

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • If the desired compound is slow to elute, the polarity of the eluent can be gradually increased (e.g., to 90:10 hexane:ethyl acetate).

  • Fraction Analysis and Product Isolation:

    • Identify the fractions containing the pure product using TLC.

    • Combine the pure fractions in a round bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound as an oil.

    • Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Table 4: Column Chromatography Parameters Summary

ParameterValue/Description
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Column Dimensions50 cm length x 4 cm diameter
Amount of Silica Gel~50 g per 1 g of crude product
Mobile Phase (Eluent)Hexane:Ethyl Acetate (gradient from 95:5 to 90:10)
Sample LoadingDry Loading
Fraction Size10-15 mL
MonitoringTLC with UV (254 nm) and KMnO4 stain

Workflow and Diagrams

The following diagram illustrates the overall workflow for the purification of this compound.

Purification_Workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis and Isolation Crude Crude Product Dissolve Dissolve in Dichloromethane Crude->Dissolve Adsorb Adsorb on Silica Gel Dissolve->Adsorb Dry_Load Dry-Loaded Sample Adsorb->Dry_Load Load_Sample Load Sample onto Column Dry_Load->Load_Sample Pack_Column Pack Column with Silica Gel Pack_Column->Load_Sample Elute Elute with Hexane:EtOAc Gradient Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Analysis TLC Analysis of Fractions Collect->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Purified Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Safety Precautions
  • All procedures should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Hexane, ethyl acetate, and dichloromethane are flammable and volatile organic solvents. Avoid open flames and sources of ignition.

  • Handle silica gel with care as fine particles can be a respiratory irritant.

Conclusion

This protocol provides a reliable method for the purification of this compound using silica gel column chromatography. By following these detailed steps, researchers can achieve a high degree of purity, which is essential for subsequent synthetic applications and drug development processes. The use of TLC for monitoring the separation is crucial for optimizing the elution conditions and ensuring the successful isolation of the target compound.

Application Notes and Protocols for the Stereoselective Synthesis Involving Methyl 5-Bromo-5-Phenylpentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of chiral piperidine derivatives, utilizing Methyl 5-bromo-5-phenylpentanoate as a key starting material. The methodologies outlined are based on established principles of asymmetric phase-transfer catalysis, offering a robust route to enantiomerically enriched cyclic compounds of significant interest in medicinal chemistry and drug development.

Overview and Significance

This compound is a versatile bifunctional molecule possessing a reactive benzylic bromide and a terminal methyl ester. This unique structure allows for a range of chemical transformations, most notably stereoselective nucleophilic substitutions and intramolecular cyclizations. The benzylic position is prone to S(_N)2 reactions, which, under the influence of a chiral catalyst, can proceed with high enantioselectivity, leading to the formation of a stereogenic center.

This document focuses on a key application: the synthesis of chiral 2-phenylpiperidine-6-carboxylic acid esters. These scaffolds are prevalent in numerous biologically active compounds and approved pharmaceuticals. The strategy involves the conversion of this compound into a suitable precursor for an intramolecular enantioselective cyclization mediated by a chiral phase-transfer catalyst.

Proposed Stereoselective Synthesis Pathway

The overall synthetic strategy involves two main stages:

  • Precursor Synthesis: Conversion of this compound to an N-protected amino ester.

  • Enantioselective Intramolecular Cyclization: Asymmetric phase-transfer catalyzed cyclization to yield the desired chiral piperidine derivative.

G A This compound B Methyl 5-azido-5-phenylpentanoate A->B NaN3, DMF C Methyl 5-amino-5-phenylpentanoate B->C H2, Pd/C D N-Protected Amino Ester Precursor C->D Protecting Group (e.g., Boc2O) E Enantiomerically Enriched 2-Phenylpiperidine-6-carboxylic Acid Ester D->E Chiral Phase-Transfer Catalyst, Base (e.g., Cs2CO3), Toluene

Figure 1: Proposed synthetic pathway from this compound to a chiral piperidine derivative.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Methyl 5-amino-5-phenylpentanoate (Precursor)

This protocol details the conversion of the starting bromoester to the N-Boc protected amino ester, the direct precursor for the asymmetric cyclization.

Workflow:

G cluster_0 Step 1: Azidation cluster_1 Step 2: Reduction cluster_2 Step 3: N-Protection A Dissolve this compound in DMF B Add Sodium Azide (NaN3) A->B C Heat reaction mixture (e.g., 60-80 °C) B->C D Monitor reaction by TLC C->D E Work-up and purify to get Methyl 5-azido-5-phenylpentanoate D->E F Dissolve Azido-ester in Methanol E->F G Add Pd/C catalyst F->G H Hydrogenate under H2 atmosphere G->H I Filter catalyst and concentrate H->I J Obtain crude Methyl 5-amino-5-phenylpentanoate I->J K Dissolve Amino-ester in Dichloromethane J->K L Add Boc2O and a base (e.g., Et3N) K->L M Stir at room temperature L->M N Work-up and purify M->N O Obtain N-Boc-Methyl 5-amino-5-phenylpentanoate N->O

Figure 2: Experimental workflow for the synthesis of the N-Boc protected amino ester precursor.

Methodology:

  • Azidation: To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq). Heat the mixture to 70 °C and stir for 12 hours. After completion (monitored by TLC), cool the reaction to room temperature, pour into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na(_2)SO(_4), and concentrated under reduced pressure to yield crude Methyl 5-azido-5-phenylpentanoate, which can be purified by column chromatography.

  • Reduction: Dissolve the azido-ester (1.0 eq) in methanol and add 10% Pd/C (0.1 eq by weight). Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours. Filter the reaction mixture through Celite® and concentrate the filtrate to give crude Methyl 5-amino-5-phenylpentanoate.

  • N-Protection: Dissolve the crude amino-ester (1.0 eq) in dichloromethane. Add di-tert-butyl dicarbonate (Boc(_2)O, 1.2 eq) and triethylamine (1.5 eq). Stir the mixture at room temperature for 8 hours. Wash the reaction mixture with saturated aqueous NaHCO(_3) and brine. Dry the organic layer over anhydrous Na(_2)SO(_4), concentrate, and purify by column chromatography to afford N-Boc-Methyl 5-amino-5-phenylpentanoate.

Protocol 2: Enantioselective Intramolecular Cyclization

This protocol describes the asymmetric synthesis of N-Boc-6-methyl-2-phenylpiperidine-2-carboxylate via phase-transfer catalysis. The conditions are adapted from literature on analogous enantioselective alkylations.[1][2]

Methodology:

  • To a solution of N-Boc-Methyl 5-amino-5-phenylpentanoate (1.0 eq) in toluene, add a chiral phase-transfer catalyst such as a cinchonidinium-derived quaternary ammonium salt (e.g., N-(p-trifluoromethylbenzyl)cinchonidinium bromide, 0.1 eq).

  • Add a solid base, such as cesium carbonate (Cs(_2)CO(_3), 5.0 eq).

  • Stir the biphasic mixture vigorously at a controlled temperature (e.g., 0 °C to room temperature) for 24-72 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na(_2)SO(_4), and concentrated.

  • The crude product is purified by column chromatography. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Data Presentation

The following table summarizes representative data for the enantioselective phase-transfer catalyzed alkylation of a related substrate, which serves as a model for the proposed intramolecular cyclization.[1] The high enantioselectivities achieved in this system suggest that a similar outcome is feasible for the cyclization of the N-protected amino ester derived from this compound.

Table 1: Representative Data for Enantioselective Phase-Transfer Catalytic Alkylation

EntryAlkylating AgentCatalystBaseSolventTemp (°C)Yield (%)ee (%)
1Benzyl BromideCinchonidinium Salt 1Cs(_2)CO(_3)Toluene09596
2Ethyl IodideCinchonidinium Salt 1K(_2)CO(_3)Toluene258892
3Allyl BromideCinchonidinium Salt 2Cs(_2)CO(_3)Toluene09297
4Methyl IodideCinchonidinium Salt 2K(_3)PO(_4)CH(_2)Cl(_2)-208594

Data is illustrative and based on analogous reactions reported in the literature.[1][2]

Logical Relationship of Stereochemical Outcome

The stereochemical outcome of the reaction is determined by the facial selectivity of the intramolecular attack of the enolate on the benzylic carbon. The chiral phase-transfer catalyst forms a chiral ion pair with the enolate, which shields one face of the nucleophile, directing the intramolecular alkylation to occur preferentially from the other face.

G cluster_0 Chiral Environment cluster_1 Stereodetermining Step cluster_2 Product Formation A N-Protected Amino Ester Precursor B Enolate Formation (Base) A->B C Formation of Chiral Ion Pair with Catalyst B->C D Intramolecular SN2 Attack C->D E Transition State 1 (Favored) D->E Lower Energy F Transition State 2 (Disfavored) D->F Higher Energy G Major Enantiomer E->G H Minor Enantiomer F->H

Figure 3: Logical diagram illustrating the control of stereoselectivity by the chiral catalyst.

Conclusion

This compound is a valuable starting material for the stereoselective synthesis of chiral piperidine derivatives. The protocols outlined in these application notes provide a clear and actionable pathway for researchers in organic synthesis and drug discovery. The use of asymmetric phase-transfer catalysis for the key intramolecular cyclization step is a powerful strategy for establishing the desired stereochemistry with high levels of enantiocontrol. The successful implementation of these methods will enable the generation of diverse libraries of chiral piperidines for biological screening and as building blocks for more complex molecular architectures.

References

Application Notes: One-Pot Synthesis of β-Hydroxy Esters via the Reformatsky Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

β-Hydroxy esters are crucial structural motifs in a vast array of biologically active molecules and serve as versatile intermediates in organic synthesis.[1] The development of efficient, one-pot procedures for their synthesis is of significant interest to researchers in medicinal chemistry and drug development. The Reformatsky reaction provides a robust and reliable method for the condensation of aldehydes or ketones with α-halo esters, utilizing metallic zinc to generate a β-hydroxy ester in a single procedural step.[2][3][4] This reaction is valued for its operational simplicity and broad substrate scope.[5][6]

Note on the Substrate: The protocol described herein applies to the general class of α-halo esters. The specified starting material, Methyl 5-bromo-5-phenylpentanoate, is a γ-bromo ester. The direct one-pot synthesis of a β-hydroxy ester from this specific substrate would require a different synthetic strategy, likely involving an intramolecular cyclization followed by subsequent transformations. The following protocol details the classic and widely applicable intermolecular Reformatsky reaction.

Principle and Mechanism

The Reformatsky reaction involves the in-situ formation of an organozinc reagent, often called a Reformatsky enolate, which then adds to a carbonyl group.[7] These zinc enolates are notably less reactive than their lithium or magnesium (Grignard) counterparts, which prevents them from reacting with the ester functionality, thus avoiding self-condensation.[7][8]

The reaction proceeds through the following key steps:

  • Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-halo ester.[6][8]

  • Enolate Formation: The resulting organozinc compound rearranges to form a zinc enolate.[6][7] In the solid state, these reagents can form cyclic dimeric structures.[7][8]

  • Carbonyl Addition: The zinc enolate coordinates to the carbonyl oxygen of the aldehyde or ketone, reacting through a six-membered chair-like transition state to form a new carbon-carbon bond.[6][7][9]

  • Work-up: An acidic work-up protonates the resulting zinc alkoxide, yielding the final β-hydroxy ester product and zinc(II) salts.[7][8][9]

Experimental Protocols

This section provides a detailed methodology for the one-pot synthesis of a β-hydroxy ester using the Reformatsky reaction. The protocol is adapted from established procedures.[6]

Protocol 1: Synthesis of Ethyl 3-hydroxy-3-phenylpropanoate

Materials:

  • Benzaldehyde

  • Ethyl bromoacetate

  • Activated Zinc dust (<10 µm)

  • Iodine (catalytic amount)

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Methyl tert-butyl ether (MTBE) or Diethyl ether (Et₂O) for extraction

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Zinc Activation: To a dry three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add activated zinc dust (5.0 eq) and a crystal of iodine. Add anhydrous toluene (approx. 50 mL per 5.6 mmol of ketone/aldehyde). Stir the suspension and heat to reflux for 5-10 minutes. The disappearance of the iodine color indicates activation. Cool the mixture to room temperature.[6][9]

  • Reagent Addition: To the suspension of activated zinc, add ethyl bromoacetate (2.0 eq) via syringe. Subsequently, add a solution of benzaldehyde (1.0 eq) in anhydrous toluene (10 mL) dropwise using the dropping funnel over 15 minutes.[6][10]

  • Reaction: Heat the resulting mixture to 90 °C and stir for 30-60 minutes.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by adding 1 M HCl or water.[6][10]

  • Extraction: Filter the suspension to remove any unreacted zinc. Transfer the filtrate to a separatory funnel and extract with MTBE or diethyl ether (3 x 25 mL).[6][10]

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure β-hydroxy ester.[6]

Data Presentation

The Reformatsky reaction is applicable to a wide range of aldehydes and ketones, generally providing good to excellent yields.

EntryCarbonyl Compoundα-Bromo EsterMetalSolventYield (%)Reference
1Generic KetoneEthyl bromoacetateZnToluene86%[6]
2BenzaldehydeEthyl α-bromoisobutyrateZnEt₂O98%[10]
3Benzoyl isothiocyanateEthyl 2-bromoacetateZnBenzene60%[11]

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for the Reformatsky Reaction A Zinc Activation B Reagent Addition (α-Bromo Ester & Aldehyde) A->B C Reaction at 90 °C B->C D Quenching (Acidic Work-up) C->D E Aqueous Work-up & Extraction D->E F Drying & Concentration E->F G Purification (Chromatography) F->G H β-Hydroxy Ester G->H

Caption: Experimental Workflow for the Reformatsky Reaction.

Reaction Mechanism

G Figure 2: Mechanism of the Reformatsky Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A α-Bromo Ester D Reformatsky Enolate (Organozinc Reagent) A->D Oxidative Addition B Zinc (Zn) B->D Oxidative Addition C Aldehyde / Ketone E Six-Membered Transition State C->E Coordination D->E Coordination F Zinc Alkoxide E->F C-C Bond Formation G β-Hydroxy Ester F->G Acidic Work-up

Caption: Mechanism of the Reformatsky Reaction.

References

The Pivotal Role of Methyl 5-bromo-5-phenylpentanoate in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers in the fields of organic chemistry, natural product synthesis, and drug development now have access to detailed application notes and protocols outlining the utility of Methyl 5-bromo-5-phenylpentanoate as a key precursor in the synthesis of complex bioactive molecules. This versatile building block provides an efficient entry point to valuable structural motifs, particularly the 2-phenylpiperidine core found in a variety of alkaloids with significant pharmacological properties.

A prime example of its application is in the asymmetric synthesis of the piperidine alkaloid (+)-Sedacryptine. The strategic use of a derivative of this compound allows for the construction of the characteristic 2-phenylpiperidine structure through a key intramolecular cyclization step. This approach highlights the importance of this precursor in simplifying the synthesis of otherwise difficult-to-access natural products.

Application Notes

This compound serves as a valuable starting material for the synthesis of a range of nitrogen-containing heterocyclic compounds. Its utility stems from the presence of two key functional groups: a bromine atom at the benzylic position and a methyl ester. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions, particularly intramolecularly with an amine to form a six-membered ring. The methyl ester provides a handle for further chemical transformations or can be hydrolyzed to the corresponding carboxylic acid.

The phenyl group at the C5 position is a crucial feature that is incorporated into the target natural product, forming a key structural element of many bioactive alkaloids. The stereochemistry at this position can often be controlled through asymmetric synthesis, leading to the selective formation of desired enantiomers of the final natural product.

Synthetic Pathway for (+)-Sedacryptine

The synthesis of (+)-Sedacryptine from a derivative of this compound showcases a logical and efficient synthetic strategy. The overall workflow involves the initial preparation of a chiral amino ester, which then undergoes an intramolecular N-alkylation to furnish the 2-phenylpiperidine ring system. Subsequent functional group manipulations then lead to the final natural product.

G cluster_0 Preparation of Chiral Amino Ester cluster_1 Intramolecular Cyclization cluster_2 Final Transformations Methyl_5_bromo_5_phenylpentanoate This compound Derivative Nucleophilic_Substitution Nucleophilic Substitution Methyl_5_bromo_5_phenylpentanoate->Nucleophilic_Substitution Chiral_Amine Chiral Amine Chiral_Amine->Nucleophilic_Substitution Chiral_Amino_Ester Chiral Amino Ester Intermediate Nucleophilic_Substitution->Chiral_Amino_Ester Base_Mediated_Cyclization Base-mediated Intramolecular N-alkylation Chiral_Amino_Ester->Base_Mediated_Cyclization 2_Phenylpiperidine 2-Phenylpiperidine Intermediate Base_Mediated_Cyclization->2_Phenylpiperidine Functional_Group_Manipulation Functional Group Manipulation 2_Phenylpiperidine->Functional_Group_Manipulation Sedacryptine (+)-Sedacryptine Functional_Group_Manipulation->Sedacryptine G Start Start Prepare_Reagents Prepare Solutions of Chiral Amino Ester and LDA Start->Prepare_Reagents Cool_Reaction Cool Amino Ester Solution to -78°C Prepare_Reagents->Cool_Reaction Add_LDA Add LDA solution dropwise Cool_Reaction->Add_LDA Stir_Cold Stir at -78°C for 1-2 hours Add_LDA->Stir_Cold Warm_to_RT Warm to Room Temperature and Stir Stir_Cold->Warm_to_RT Quench_Reaction Quench with Saturated Ammonium Chloride Warm_to_RT->Quench_Reaction Extraction Aqueous Work-up and Extraction Quench_Reaction->Extraction Purification Column Chromatography Extraction->Purification End End Purification->End

Application Notes and Protocols: Experimental Setup for the Hell-Volhard-Zelinsky Reaction with Ester Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of organic synthesis, enabling the α-halogenation of carboxylic acids. While traditionally focused on the synthesis of α-halo carboxylic acids, a strategic modification of the workup procedure allows for the direct synthesis of α-halo esters, which are versatile building blocks in the development of pharmaceuticals and other fine chemicals. This document provides a detailed overview of the experimental setup, protocols, and reaction data for the synthesis of α-halo esters via the HVZ reaction.

Introduction

The Hell-Volhard-Zelinsky reaction involves the treatment of a carboxylic acid with a halogen (typically bromine) and a catalytic amount of phosphorus or a phosphorus halide (e.g., PBr₃). The reaction proceeds through the in situ formation of an acyl halide, which then enolizes to allow for electrophilic attack by the halogen at the α-position. The resulting α-halo acyl halide is a highly reactive intermediate. Standard aqueous workup hydrolyzes this intermediate to the corresponding α-halo carboxylic acid. However, by quenching the reaction with an alcohol instead of water, the intermediate is efficiently converted into the corresponding α-halo ester.[1][2][3][4][5][6][7][8] This one-pot modification provides a straightforward and efficient route to α-halo esters, avoiding the need for separate esterification of an α-halo acid.

Reaction Mechanism and Experimental Workflow

The overall transformation involves a three-stage process:

  • Acyl Halide Formation: The carboxylic acid is converted to an acyl bromide using phosphorus tribromide, which is often generated in situ from red phosphorus and bromine.[2][9][10]

  • α-Halogenation: The acyl bromide tautomerizes to its enol form, which then undergoes electrophilic attack by bromine at the α-carbon.[9][10]

  • Ester Formation: The resulting α-bromo acyl bromide is quenched with an alcohol, leading to the formation of the α-bromo ester.[1][3]

The following diagram illustrates the general reaction pathway:

HVZ_Ester_Pathway start Carboxylic Acid (R-CH₂-COOH) reagents1 + PBr₃/Br₂ intermediate1 α-Bromo Acyl Bromide (R-CH(Br)-COBr) start->intermediate1 reagents2 + Alcohol (R'-OH) product α-Bromo Ester (R-CH(Br)-COOR') intermediate1->product

Caption: General reaction pathway for the synthesis of α-bromo esters via the Hell-Volhard-Zelinsky reaction.

Data Presentation: Synthesis of α-Bromo Esters

The following table summarizes the yields of various α-bromo esters synthesized using the Hell-Volhard-Zelinsky reaction with an alcohol quench.

Starting Carboxylic AcidAlcoholProductYield (%)
Propionic AcidEthanolEthyl 2-bromopropanoate82
Butyric AcidMethanolMethyl 2-bromobutanoate85
Valeric AcidEthanolEthyl 2-bromopentanoate88
Hexanoic AcidPropanolPropyl 2-bromohexanoate80
Cyclobutanecarboxylic Acidn-Butanoln-Butyl 2-bromocyclobutanecarboxylate85[1]

Experimental Protocols

General Procedure for the Synthesis of α-Bromo Esters

This protocol is a generalized version based on the successful synthesis of n-butyl 2-bromocyclobutanecarboxylate.[1] Researchers should optimize reaction times and temperatures for their specific substrates.

Materials:

  • Carboxylic acid

  • Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)

  • Red phosphorus

  • Bromine (Br₂)

  • Anhydrous alcohol (e.g., methanol, ethanol, n-butanol)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Acyl Chloride/Bromide Formation (if starting with SOCl₂):

    • In a fume hood, equip a dry three-necked flask with a reflux condenser and a dropping funnel.

    • Add the carboxylic acid (1.0 eq) to the flask.

    • Slowly add thionyl chloride (1.1 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 2 hours.

    • Allow the reaction mixture to cool to room temperature.

  • α-Bromination:

    • To the cooled acyl halide mixture, carefully add red phosphorus (catalytic amount, e.g., 0.1 eq).

    • Gently heat the mixture to 50 °C.

    • Add bromine (1.5 eq) dropwise from the dropping funnel. The addition should be exothermic, and the rate of addition should be controlled to maintain a steady reflux.

    • After the addition is complete, heat the mixture to reflux overnight.

  • Ester Formation (Alcohol Quench):

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Carefully and slowly pour the reaction mixture into an ice-cooled solution of the desired alcohol (3.0 eq) with vigorous stirring. Caution: This step is highly exothermic and will release HBr gas.

  • Workup and Purification:

    • Remove the excess alcohol and other volatile components under reduced pressure using a rotary evaporator.

    • The crude α-bromo ester can be purified by vacuum distillation.

The experimental workflow is summarized in the diagram below:

HVZ_Workflow A 1. Setup & Reagent Addition - Dry three-necked flask - Add Carboxylic Acid & SOCl₂/PBr₃ B 2. Acyl Halide Formation - Reflux for 2 hours A->B C 3. Bromination Setup - Cool to RT - Add Red Phosphorus B->C D 4. α-Bromination - Heat to 50 °C - Add Br₂ dropwise - Reflux overnight C->D E 5. Alcohol Quench - Cool to 0 °C - Pour into ice-cold alcohol D->E F 6. Workup - Evaporate volatiles E->F G 7. Purification - Vacuum distillation F->G H Final Product: α-Bromo Ester G->H

References

Troubleshooting & Optimization

How to minimize side products in the bromination of methyl 5-phenylpentanoate.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bromination of Methyl 5-Phenylpentanoate

Welcome to the technical support center for the bromination of methyl 5-phenylpentanoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side products and achieve high yields of the desired brominated product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am trying to brominate at the alpha-position (C-2) but am getting significant benzylic bromination (at C-5). How can I improve selectivity?

A1: This is a common selectivity issue arising from the comparable reactivity of the α-hydrogen and the benzylic hydrogens. Benzylic C-H bonds are significantly weaker and more susceptible to radical abstraction, which is the predominant mechanism when using N-Bromosuccinimide (NBS) with a radical initiator or light.[1][2] To selectively functionalize the alpha-position of the ester, you must use conditions that favor enolate or enol formation, characteristic of the Hell-Volhard-Zelinsky (HVZ) reaction.[3][4][5]

Troubleshooting Steps:

  • Switch to HVZ Conditions: The standard radical bromination using NBS will preferentially target the benzylic position.[6][7] The HVZ reaction is specifically designed for the α-halogenation of carboxylic acids.[8]

  • Start with the Carboxylic Acid: The HVZ reaction works on carboxylic acids, not directly on esters. You will need to start with 5-phenylpentanoic acid. The reaction creates an α-bromo acyl bromide intermediate.

  • Trap the Intermediate: After the α-bromination is complete, the resulting α-bromo acyl bromide can be reacted directly with methanol to form your desired product, methyl 2-bromo-5-phenylpentanoate.[3]

See the detailed protocol for α-bromination below (Protocol 1).

Q2: My primary side product is the benzylic bromide (methyl 5-bromo-5-phenylpentanoate), but I want to optimize its yield and prevent other side reactions. What is the best approach?

A2: Selective benzylic bromination is best achieved using N-Bromosuccinimide (NBS) under radical-initiating conditions.[9] NBS is the preferred reagent because it provides a low, constant concentration of molecular bromine, which suppresses competitive electrophilic aromatic substitution on the phenyl ring.[10][11]

Troubleshooting Steps:

  • Use a Radical Initiator: The reaction requires initiation via UV light or a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[9]

  • Choose a Non-Polar Solvent: Carbon tetrachloride (CCl₄) is traditionally used, though safer alternatives like acetonitrile or cyclohexane are also effective.[12][13]

  • Control Stoichiometry: Use a slight excess of NBS (e.g., 1.05 - 1.1 equivalents) to ensure full conversion of the starting material without promoting di-bromination.[13]

  • Maintain Anhydrous Conditions: Water can react with NBS and interfere with the reaction. Ensure your solvent and glassware are dry.

See the detailed protocol for benzylic bromination below (Protocol 2).

Q3: My reaction is producing di-brominated and other poly-brominated products. How can I improve selectivity for mono-bromination?

A3: Poly-bromination typically occurs when an excess of the brominating agent is used or when the reaction is allowed to proceed for too long after the starting material has been consumed.

Troubleshooting Steps:

  • Limit the Brominating Agent: Use no more than 1.05-1.1 equivalents of NBS or Br₂.

  • Monitor the Reaction Closely: Track the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed.[14]

  • Control Temperature: For radical reactions, maintain a steady reflux. For HVZ reactions, follow the recommended temperature profile to avoid side reactions like elimination at high temperatures.[4][15]

Q4: I am observing bromination on the aromatic ring. What causes this and how can I prevent it?

A4: Aromatic ring bromination is an electrophilic substitution reaction. This pathway becomes significant if your reaction conditions are not suitable for a radical mechanism.

Troubleshooting Steps:

  • Avoid Lewis Acids: Ensure your reaction setup is free from any Lewis acid contaminants (e.g., traces of iron from a spatula).

  • Use NBS for Radical Reactions: If performing a benzylic bromination, use NBS instead of liquid Br₂. NBS maintains a very low concentration of Br₂, which favors the radical pathway over the electrophilic pathway.[10]

  • Protect the Ring (If Necessary): If ring bromination remains a persistent issue with a highly activated aromatic system (not the case here), consider using a temporary protecting group on the ring, though this is an unlikely requirement for this substrate.

Data Presentation: Reaction Condition Selectivity

The choice of reagents and conditions dictates the position of bromination. The following table summarizes the expected outcomes.

Target ProductRecommended ReactionReagentsInitiator / CatalystSolventExpected Major ProductKey Side Products
α-Bromo Ester Hell-Volhard-Zelinsky1. Br₂, PBr₃ (cat.) 2. CH₃OHHeatNeat or high-boiling inert solventMethyl 2-bromo-5-phenylpentanoateUnreacted starting material, di-α-brominated product
Benzylic Bromo Ester Wohl-Ziegler ReactionNBSUV light or AIBNCCl₄ or CH₃CNThis compoundDi-benzylic bromination, succinimide

Experimental Protocols

Protocol 1: Selective α-Bromination via Hell-Volhard-Zelinsky Reaction

This protocol is adapted from standard HVZ procedures for carboxylic acids.[5][16]

Objective: To synthesize methyl 2-bromo-5-phenylpentanoate.

Step 1: α-Bromination of 5-Phenylpentanoic Acid

  • Place 5-phenylpentanoic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Add a catalytic amount of phosphorus tribromide (PBr₃, 0.1-0.2 eq).

  • Heat the mixture gently to 60-70 °C.

  • Slowly add bromine (Br₂, 1.1 eq) dropwise via an addition funnel. HBr gas will be evolved.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 12-16 hours, or until the reaction is complete as monitored by GC or TLC (of a quenched aliquot).

  • Cool the reaction mixture to room temperature. The intermediate is 2-bromo-5-phenylpentanoyl bromide.

Step 2: Esterification

  • Carefully and slowly add methanol (3.0 eq) to the cooled reaction flask, preferably at 0 °C, as the reaction with the acyl bromide is exothermic.

  • Stir the mixture at room temperature for 2 hours.

  • Perform an aqueous workup: dilute with dichloromethane, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure methyl 2-bromo-5-phenylpentanoate.

Protocol 2: Selective Benzylic Bromination via Wohl-Ziegler Reaction

This protocol is based on standard procedures for benzylic bromination using NBS.[6][9][13]

Objective: To synthesize this compound.[17]

  • In a round-bottom flask, dissolve methyl 5-phenylpentanoate (1.0 eq) in a suitable solvent (e.g., acetonitrile, 0.2 M).[13]

  • Add N-Bromosuccinimide (NBS, 1.05 eq) and a radical initiator such as AIBN (0.05 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C for acetonitrile). Alternatively, initiate the reaction with a UV lamp at room temperature.

  • Monitor the reaction by TLC or GC. The reaction is typically complete within 1-4 hours. A key visual cue is the consumption of the denser NBS, which will be replaced by the less dense succinimide floating at the surface.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide by-product.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.

Visual Guides

cluster_alpha Pathway A: α-Bromination cluster_benzylic Pathway B: Benzylic Bromination start Starting Material: Methyl 5-Phenylpentanoate hv_acid Step 1: Hydrolyze to 5-Phenylpentanoic Acid start->hv_acid Requires hydrolysis before reaction wz_reaction React with NBS, AIBN/light start->wz_reaction Direct reaction on ester hv_reaction Step 2: React with Br₂ / PBr₃ (cat.) hv_acid->hv_reaction hv_esterify Step 3: Quench with Methanol (CH₃OH) hv_reaction->hv_esterify alpha_product Desired Product: Methyl 2-bromo-5-phenylpentanoate hv_esterify->alpha_product benzylic_product Side Product (or Desired Product): This compound wz_reaction->benzylic_product

Caption: Competing pathways for the bromination of methyl 5-phenylpentanoate.

start Problem: Undesired Side Product Formation q_benzylic Is the main side product Benzylic Bromide (C-5)? start->q_benzylic q_polybromo Is the main side product Poly-brominated? q_benzylic->q_polybromo No sol_hvz Solution: Use Hell-Volhard-Zelinsky (HVZ) conditions on the corresponding carboxylic acid (Protocol 1). q_benzylic->sol_hvz Yes q_aromatic Is there bromination on the aromatic ring? q_polybromo->q_aromatic No sol_stoich Solution: 1. Reduce brominating agent to ~1.05 eq. 2. Monitor reaction closely via TLC/GC. 3. Quench when starting material is gone. q_polybromo->sol_stoich Yes sol_radical Solution: 1. Ensure no Lewis Acid contamination. 2. Use NBS instead of Br₂ to maintain low [Br₂]. 3. Run under radical conditions (light/AIBN). q_aromatic->sol_radical Yes

Caption: Troubleshooting workflow for bromination side products.

References

Troubleshooting low yields in the synthesis of Methyl 5-bromo-5-phenylpentanoate.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Methyl 5-bromo-5-phenylpentanoate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Benzylic Bromination of Methyl 5-phenylpentanoate

This route involves the radical-initiated bromination of Methyl 5-phenylpentanoate at the benzylic position using a brominating agent like N-Bromosuccinimide (NBS).

Issue 1: Low Conversion of Starting Material

  • Question: I am observing a significant amount of unreacted Methyl 5-phenylpentanoate in my reaction mixture. What could be the cause, and how can I improve the conversion?

  • Possible Causes & Solutions:

    • Insufficient Radical Initiation: The radical chain reaction may not be efficiently initiated.

      • Solution: Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and used in an appropriate molar ratio (typically 1-10 mol%). If using photo-initiation, ensure the light source is of the correct wavelength and intensity.

    • Inhibitors Present: The reaction is sensitive to radical inhibitors.

      • Solution: Use purified, inhibitor-free solvents and ensure the starting material is free of phenolic or other radical-scavenging impurities.

    • Low Reaction Temperature: The temperature may be too low for the chosen initiator to decompose at an adequate rate.

      • Solution: Increase the reaction temperature to the recommended level for your specific initiator (e.g., for AIBN in CCl₄, reflux is common).

    • Poor Quality NBS: Old or impure NBS may be less reactive.

      • Solution: Use freshly recrystallized NBS. Pure NBS should be a white crystalline solid; a yellow or brownish color indicates decomposition and the presence of bromine.

Issue 2: Formation of Multiple Products (Low Selectivity)

  • Question: My analysis (TLC, GC-MS) shows the presence of the desired product along with several other spots/peaks. How can I improve the selectivity of the reaction?

  • Possible Causes & Solutions:

    • Over-bromination (Dibromination): The product, this compound, can undergo further bromination to yield Methyl 5,5-dibromo-5-phenylpentanoate.[1]

      • Solution: Use a controlled amount of NBS (close to a 1:1 molar ratio with the starting material). Slow, portion-wise addition of NBS can also help maintain a low bromine concentration and minimize over-bromination.

    • Aromatic Ring Bromination: Although less common under radical conditions, some bromination on the phenyl ring may occur, especially if the reaction conditions favor ionic pathways.

      • Solution: Avoid Lewis acid catalysts and ensure the reaction is performed under strict radical conditions (light or radical initiator). Using a non-polar solvent like carbon tetrachloride can disfavor ionic reactions.

    • Elimination Side Reaction: The product can undergo elimination to form an alkene.[1]

      • Solution: Maintain a neutral or slightly acidic pH during the reaction and workup. The presence of base can promote elimination.

Issue 3: Difficult Purification

  • Question: I am struggling to isolate the pure product from the reaction mixture. What are the common impurities and how can they be removed?

  • Possible Causes & Solutions:

    • Succinimide Byproduct: The reaction of NBS produces succinimide, which can sometimes be challenging to separate.

      • Solution: Succinimide is sparingly soluble in non-polar solvents like carbon tetrachloride or dichloromethane. After the reaction, the mixture can be cooled, and the precipitated succinimide can be removed by filtration. A subsequent aqueous wash can also help remove any remaining succinimide.

    • Unreacted NBS: If an excess of NBS was used, it needs to be removed.

      • Solution: Unreacted NBS can be quenched by adding a mild reducing agent, such as sodium bisulfite solution, during the workup.

    • Co-eluting Impurities: The desired product and byproducts may have similar polarities, making chromatographic separation difficult.

      • Solution: Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization from a suitable solvent system could also be an effective purification method.

Route 2: Esterification of 5-bromo-5-phenylpentanoic acid

This route involves the acid-catalyzed esterification of 5-bromo-5-phenylpentanoic acid with methanol.

Issue 1: Incomplete Esterification

  • Question: The reaction has been running for a long time, but I still have a significant amount of the starting carboxylic acid. How can I drive the reaction to completion?

  • Possible Causes & Solutions:

    • Equilibrium Limitation: Fischer esterification is a reversible reaction. The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials.

      • Solution 1 (Excess Alcohol): Use a large excess of methanol to shift the equilibrium towards the product side.

      • Solution 2 (Water Removal): Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.

    • Insufficient Catalyst: The amount of acid catalyst may not be sufficient to promote the reaction at a reasonable rate.

      • Solution: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.

    • Steric Hindrance: While less of an issue for methanol, steric hindrance around the carboxylic acid could slow the reaction.

      • Solution: Increase the reaction time and/or temperature.

Issue 2: Product Decomposition

  • Question: I am observing the formation of dark-colored impurities and a decrease in the yield of the desired ester, especially at higher temperatures. What could be the reason?

  • Possible Causes & Solutions:

    • Acid-Catalyzed Side Reactions: The bromo-acid may be susceptible to decomposition or side reactions under strong acidic conditions and elevated temperatures. This could include elimination or other degradation pathways.

      • Solution: Use a milder acid catalyst or lower the reaction temperature and extend the reaction time. Alternatively, consider using a milder esterification method that does not require strong acid, such as using dicyclohexylcarbodiimide (DCC) or a similar coupling agent.

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is generally preferred for obtaining high yields of this compound?

    • A1: The benzylic bromination of Methyl 5-phenylpentanoate with NBS is often a high-yielding and selective method, provided the reaction conditions are carefully controlled to favor radical substitution and minimize side reactions.[1] The esterification route is also viable but can be limited by equilibrium, requiring measures to drive the reaction to completion.

  • Q2: What is the role of the radical initiator in the NBS bromination reaction?

    • A2: A radical initiator, such as AIBN or benzoyl peroxide, or UV light, is crucial for initiating the radical chain reaction. It generates a small number of bromine radicals from NBS, which then abstract a benzylic hydrogen from the starting material to propagate the chain reaction. This allows the reaction to proceed at a lower temperature than would be required for thermal homolysis of the N-Br bond.

  • Q3: Can I use bromine (Br₂) directly for the benzylic bromination?

    • A3: While possible, using Br₂ directly is less selective and can lead to a higher proportion of side products, including addition to the phenyl ring and over-bromination. NBS is generally preferred as it provides a low, steady concentration of bromine radicals, which favors the desired benzylic substitution.

  • Q4: How can I monitor the progress of the reaction?

    • A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By comparing the spots/peaks of the reaction mixture with those of the starting material and the product (if available), you can determine the extent of conversion.

  • Q5: What are the key safety precautions to take during this synthesis?

    • A5: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. Carbon tetrachloride is a hazardous solvent and should be handled with appropriate personal protective equipment. The reaction can be exothermic, so proper temperature control is necessary. Always consult the Safety Data Sheets (SDS) for all chemicals used.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Benzylic Bromination

ParameterCondition ACondition BCondition C
Starting Material 2,6,7-trimethyl-N(3)-pivaloyloxymethylquinazolinone2,6,7-trimethyl-N(3)-pivaloyloxymethylquinazolinoneMethyl 5-phenylpentanoate
Brominating Agent NBSNBSNBS
Initiator AIBN (thermal)Photo-initiatedAIBN (thermal)
Solvent ChlorobenzeneDichloromethaneCarbon Tetrachloride
Temperature RefluxRoom TemperatureReflux
Yield of Monobrominated Product 47%[2]80%[2]Good yields reported[1]

Note: Data for a similar benzylic bromination is presented to illustrate the impact of reaction conditions. Specific yields for this compound will vary based on the exact experimental setup.

Experimental Protocols

Protocol 1: Synthesis of this compound via Benzylic Bromination
  • Materials:

    • Methyl 5-phenylpentanoate

    • N-Bromosuccinimide (NBS), recrystallized

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄), anhydrous

    • Dichloromethane (CH₂Cl₂)

    • Saturated sodium bisulfite solution

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 5-phenylpentanoate (1.0 eq).

    • Dissolve the starting material in anhydrous carbon tetrachloride.

    • Add N-Bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the flask.

    • Heat the reaction mixture to reflux and maintain for the time determined by reaction monitoring (e.g., by TLC or GC).

    • Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.

    • Filter the mixture to remove the precipitated succinimide. Wash the solid with a small amount of cold CCl₄.

    • Combine the filtrates and wash sequentially with saturated sodium bisulfite solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

Mandatory Visualizations

Diagram 1: Troubleshooting Logic for Low Yield in Benzylic Bromination

Troubleshooting_Benzylic_Bromination start Low Yield in Benzylic Bromination check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion High SM remaining poor_selectivity Poor Selectivity (Multiple Products) check_conversion->poor_selectivity SM consumed, multiple products initiator_issue Initiator Issue (Old/Insufficient) low_conversion->initiator_issue Possible Cause inhibitor_issue Inhibitors Present low_conversion->inhibitor_issue Possible Cause temp_issue Incorrect Temperature low_conversion->temp_issue Possible Cause nbs_quality Poor NBS Quality low_conversion->nbs_quality Possible Cause over_bromination Over-bromination (Dibromide) poor_selectivity->over_bromination Possible Cause ring_bromination Aromatic Ring Bromination poor_selectivity->ring_bromination Possible Cause elimination Elimination to Alkene poor_selectivity->elimination Possible Cause

Caption: Troubleshooting flowchart for low yields in benzylic bromination.

Diagram 2: Experimental Workflow for Synthesis and Purification

Experimental_Workflow start Start: Methyl 5-phenylpentanoate reaction Reaction with NBS/AIBN in CCl4 (Reflux) start->reaction filtration Cool and Filter to Remove Succinimide reaction->filtration workup Aqueous Workup (NaHSO3, NaHCO3, Brine) filtration->workup drying Dry with MgSO4 workup->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification product Product: this compound purification->product

Caption: General experimental workflow for the synthesis and purification.

References

Preventing dehydrobromination of Methyl 5-bromo-5-phenylpentanoate during reactions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl 5-bromo-5-phenylpentanoate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing dehydrobromination during reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is dehydrobromination and why is it a common side reaction with this compound?

Dehydrobromination is an elimination reaction that results in the removal of a hydrogen and a bromine atom from adjacent carbon atoms, leading to the formation of a double bond. In the case of this compound, this side reaction is common due to the presence of a bromine atom on the carbon adjacent to the phenyl group (a benzylic position), which stabilizes the resulting alkene through conjugation with the phenyl ring. The presence of a nearby ester group can also influence the acidity of adjacent protons, further promoting this elimination pathway, especially in the presence of a base.

Q2: What are the primary factors that promote dehydrobromination in reactions with this compound?

Several factors can increase the likelihood of dehydrobromination:

  • Base Strength: Strong bases can readily abstract a proton from the carbon adjacent to the bromine-bearing carbon, initiating the elimination reaction.

  • Temperature: Higher reaction temperatures provide the necessary activation energy for the elimination pathway to compete more effectively with the desired substitution reaction.

  • Solvent Polarity: The choice of solvent can influence the reaction pathway. Polar aprotic solvents may favor substitution, while polar protic solvents can sometimes promote elimination, depending on the specific reaction conditions.

  • Steric Hindrance: Sterically hindered bases or nucleophiles may favor proton abstraction (elimination) over nucleophilic attack at the carbon bearing the bromine (substitution).

Q3: What are the common byproducts of dehydrobromination of this compound?

The primary byproducts are the E and Z isomers of Methyl 5-phenylpent-4-enoate and Methyl 5-phenylpent-5-enoate, resulting from the formation of a double bond. The exact ratio of these isomers can depend on the reaction conditions.

Troubleshooting Guide: Preventing Dehydrobromination

This guide provides a systematic approach to diagnosing and resolving issues with dehydrobromination during your experiments.

Issue: Significant formation of elimination byproduct detected.

Root Cause Analysis:

  • Is your base too strong? Strong bases like potassium tert-butoxide or sodium hydride can readily abstract a proton, favoring elimination.

  • Is the reaction temperature too high? Elevated temperatures provide the necessary energy for the elimination pathway to become more favorable.

  • Are you using a sterically hindered nucleophile/base? Bulky reagents may preferentially act as bases rather than nucleophiles, leading to dehydrobromination.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for dehydrobromination.

Issue: Low yield of the desired substitution product.

Root Cause Analysis:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of the nucleophile.

  • Competing dehydrobromination: As discussed above, the elimination reaction may be consuming a significant portion of the starting material.

  • Decomposition of starting material or product: The reaction conditions may be too harsh, leading to the degradation of the desired compounds.

Recommendations:

  • Monitor the reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.

  • Optimize reaction time and temperature: Gradually increase the reaction time or temperature and observe the effect on the product yield and byproduct formation.

  • Consider a different solvent: The choice of solvent can significantly impact the reaction outcome. For SN2 reactions, polar aprotic solvents like DMF or DMSO are often preferred.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Minimal Dehydrobromination

This protocol is designed for a generic nucleophilic substitution reaction on this compound, aiming to minimize the formation of the dehydrobrominated byproduct.

Reagents and Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, potassium cyanide)

  • Mild, non-nucleophilic base (e.g., potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.

  • Cool the mixture to 0°C using an ice bath.

  • In a separate flask, dissolve the nucleophile (1.1 eq) and the mild base (1.2 eq) in the same anhydrous solvent.

  • Slowly add the nucleophile/base solution to the solution of the starting material dropwise over 30 minutes.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC.

  • If the reaction is sluggish, allow it to slowly warm to room temperature and continue stirring.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous solvent B Cool to 0°C A->B D Slowly add nucleophile/base solution B->D C Prepare nucleophile/base solution E Stir at 0°C and monitor by TLC D->E F Warm to RT if necessary E->F G Quench with aq. NH4Cl F->G H Extract with organic solvent G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J G cluster_factors Reaction Conditions cluster_outcomes Reaction Outcomes Base_Strength Base Strength Substitution Desired Substitution Base_Strength->Substitution Decreases (strong base) Dehydrobromination Dehydrobromination Base_Strength->Dehydrobromination Increases Temperature Temperature Temperature->Substitution Decreases (high temp) Temperature->Dehydrobromination Increases Steric_Hindrance Steric Hindrance Steric_Hindrance->Dehydrobromination Increases

Technical Support Center: Optimizing N-Bromosuccinimide (NBS) Bromination of Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the N-bromosuccinimide (NBS) bromination of esters.

Troubleshooting Guide

This guide addresses common issues encountered during the NBS bromination of esters in a question-and-answer format.

Q1: My reaction is not proceeding, or the conversion is very low. What are the possible causes and solutions?

A1: Low or no conversion in NBS bromination of esters can stem from several factors related to initiation, reagents, or reaction conditions.

  • Insufficient Initiation (for radical reactions): The radical chain reaction may not have started effectively.

    • Solution: Ensure your radical initiator (AIBN or benzoyl peroxide) is fresh and active. Increase the initiator concentration, or introduce UV light (photo-initiation) to facilitate the formation of the bromine radical.[1]

  • Poor Quality NBS: NBS can decompose over time, releasing bromine and reducing its effectiveness.

    • Solution: Use freshly recrystallized NBS for best results. Impure, yellowish NBS can give unreliable outcomes.[2]

  • Inappropriate Solvent: The choice of solvent is critical and depends on the reaction mechanism.

    • Solution: For radical bromination at allylic or benzylic positions, use non-polar aprotic solvents like carbon tetrachloride (CCl₄) or cyclohexane under anhydrous conditions. For α-bromination of saturated esters, which may proceed via an enol or enolate, polar solvents might be necessary, and the presence of an acid or base catalyst can be crucial.

  • Reaction Temperature Too Low: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Increase the reaction temperature, typically to the reflux temperature of the chosen solvent.

Q2: I am observing multiple brominated products. How can I improve the selectivity for mono-bromination?

A2: The formation of di- or poly-brominated products is a common issue, especially with substrates having multiple reactive sites or when using an excess of NBS.

  • Control Stoichiometry: Using a large excess of NBS can lead to over-bromination.

    • Solution: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of NBS.

  • Slow Addition of NBS: A high concentration of NBS at the beginning of the reaction can promote multiple brominations.

    • Solution: Add the NBS portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the brominating agent, favoring mono-bromination.[3][4]

  • Reaction Time: Prolonged reaction times can lead to the formation of undesired byproducts.

    • Solution: Monitor the reaction progress using techniques like TLC, GC, or ¹H NMR and quench the reaction once the starting material is consumed or the desired product is maximized.

Q3: My desired α-bromoester seems to be degrading, or I'm getting a low isolated yield after workup. What could be the problem?

A3: α-bromoesters can be sensitive to certain conditions, particularly the presence of nucleophiles and harsh workup procedures.

  • Hydrolysis of the Product: The presence of water during the reaction or workup can lead to hydrolysis of the ester or the α-bromoester.

    • Solution: Ensure all glassware is dry and use anhydrous solvents, especially for radical brominations.[2] During the workup, minimize contact time with aqueous layers.

  • Harsh Workup Conditions: Basic conditions during the workup can lead to decomposition or elimination reactions of the α-bromoester.

    • Solution: Use a mild aqueous workup. A wash with water or a dilute solution of sodium bisulfite or sodium thiosulfate can be used to quench excess NBS. If an aqueous base is necessary to remove succinimide, use a weak base like sodium bicarbonate and perform the wash quickly at low temperatures.[2][5]

  • Purification Issues: α-bromoesters can be thermally labile or sensitive to silica gel.

    • Solution: Consider purification by vacuum distillation if the product is thermally stable enough. If using column chromatography, it may be beneficial to use a less acidic stationary phase or to run the column quickly. In some cases, filtration to remove the succinimide followed by solvent evaporation may yield a sufficiently pure product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the NBS bromination of esters?

A1: The optimal solvent depends on the position you intend to brominate.

  • For allylic or benzylic bromination (radical pathway): Non-polar, anhydrous solvents such as carbon tetrachloride (CCl₄), cyclohexane, or benzene are traditionally used to promote the radical mechanism and minimize side reactions with the solvent.[1]

  • For α-bromination of saturated esters (ionic pathway): This reaction often proceeds through an enol or enolate intermediate. The reaction can be performed in more polar solvents. In some cases, the presence of an acid catalyst (like p-toluenesulfonic acid) or a base is required to facilitate enolization.

Q2: How do I choose between a radical initiator and an acid/base catalyst?

A2: The choice of initiator or catalyst directs the regioselectivity of the bromination.

  • Radical Initiator (AIBN, Benzoyl Peroxide, UV light): Use a radical initiator when you want to brominate at an allylic or benzylic position. These conditions favor the formation of a stable radical intermediate at these positions.

  • Acid or Base Catalyst: Use an acid or base catalyst to promote the formation of an enol or enolate, which then attacks the NBS. This method is used for the α-bromination of the carbonyl group in saturated esters.

Q3: How can I effectively remove the succinimide byproduct after the reaction?

A3: Succinimide has different solubility properties than the desired α-bromoester, which can be exploited for its removal.

  • Filtration: Succinimide is insoluble in non-polar solvents like CCl₄ or cyclohexane. After the reaction, cooling the mixture can often precipitate the succinimide, which can then be removed by filtration.

  • Aqueous Wash: Succinimide is soluble in water. During the workup, washing the organic layer with water or a dilute aqueous base (like sodium bicarbonate) will extract the succinimide into the aqueous phase.[2][5]

Q4: Can I use NBS for the bromination of unsaturated esters?

A4: Yes, but the reaction conditions will determine the outcome.

  • To achieve allylic bromination on an unsaturated ester, use radical conditions (AIBN or light) in a non-polar solvent like CCl₄. This will favor substitution at the carbon adjacent to the double bond.

  • To achieve addition to the double bond , the reaction conditions should favor an electrophilic addition mechanism. Using NBS in a polar, protic solvent like aqueous DMSO can lead to the formation of a bromohydrin.

Data Presentation

Table 1: General Reaction Conditions for NBS Bromination of Esters

ParameterAllylic/Benzylic Bromination (Radical)α-Bromination (Ionic)
Substrate Ester with allylic or benzylic C-H bondsSaturated ester with α-hydrogens
NBS (equiv.) 1.0 - 1.21.0 - 1.2
Initiator/Catalyst AIBN, Benzoyl Peroxide (catalytic) or UV lightAcid (e.g., p-TsOH) or Base (catalytic)
Solvent CCl₄, cyclohexane, benzene (anhydrous)CH₂Cl₂, CHCl₃, or sometimes neat
Temperature RefluxRoom Temperature to Reflux
Reaction Time 1 - 8 hours1 - 24 hours

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Solution
Low/No Conversion Poor NBS qualityRecrystallize NBS before use.
Ineffective initiationUse fresh initiator, increase concentration, or use UV light.
Incorrect solvent/temperatureMatch solvent and temperature to the desired mechanism.
Multiple Products Excess NBSUse 1.0-1.1 equivalents of NBS.
High initial NBS concentrationAdd NBS portion-wise or via syringe pump.
Over-reactionMonitor reaction progress and quench when complete.
Product Degradation HydrolysisUse anhydrous conditions; minimize contact with water.
Harsh workupUse mild workup (water, dilute NaHCO₃, NaHSO₃).
Purification issuesConsider vacuum distillation or rapid column chromatography.

Experimental Protocols

Protocol 1: Radical Bromination of an Ester at the Benzylic Position

This protocol describes the bromination of methyl phenylacetate as an example.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl phenylacetate (1 equivalent) in anhydrous carbon tetrachloride (CCl₄).

  • Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated succinimide.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Acid-Catalyzed α-Bromination of a Saturated Ester

This protocol provides a general method for the α-bromination of a simple aliphatic ester.

  • Preparation: To a solution of the ester (e.g., ethyl butyrate, 1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂), add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.1 equivalents).

  • Addition of NBS: Add N-bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux if the reaction is slow. Monitor the disappearance of the starting material by GC or TLC.

  • Workup:

    • Dilute the reaction mixture with CH₂Cl₂.

    • Wash the organic solution sequentially with water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude α-bromoester can be purified by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep Dissolve Ester in Anhydrous Solvent add_reagents Add NBS and Initiator/Catalyst prep->add_reagents react Heat to Reflux (with optional UV) add_reagents->react monitor Monitor Progress (TLC/GC) react->monitor cool Cool to RT monitor->cool Reaction Complete filter_succ Filter Succinimide cool->filter_succ wash Aqueous Wash filter_succ->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify

Caption: General experimental workflow for NBS bromination of esters.

troubleshooting_logic cluster_conversion Low Conversion cluster_selectivity Poor Selectivity cluster_yield Low Isolated Yield start Problem with NBS Bromination check_initiator Check Initiator/ Catalyst Activity start->check_initiator control_stoich Control NBS Stoichiometry (1.0-1.1 eq) start->control_stoich anhydrous Ensure Anhydrous Conditions start->anhydrous check_nbs Use Fresh/ Recrystallized NBS check_initiator->check_nbs check_conditions Optimize T°/ Solvent check_nbs->check_conditions slow_addition Add NBS Portion-wise control_stoich->slow_addition monitor_time Monitor Reaction Time slow_addition->monitor_time mild_workup Use Mild Aqueous Workup anhydrous->mild_workup optimize_purification Optimize Purification (Vac. Distillation) mild_workup->optimize_purification

Caption: Troubleshooting logic for common NBS bromination issues.

References

Identifying and removing impurities from crude Methyl 5-bromo-5-phenylpentanoate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and removing impurities from crude Methyl 5-bromo-5-phenylpentanoate.

Troubleshooting Guide

Problem: My crude product is a brown oil, not the expected pale yellow solid.

  • Possible Cause: Presence of residual bromine from the reaction.

  • Solution: During the aqueous workup, wash the organic layer with a saturated solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any remaining bromine.[1]

Problem: After purification, my NMR spectrum shows unexpected peaks.

  • Possible Cause & Solution:

    • Succinimide: A singlet around 2.7 ppm in ¹H NMR indicates the presence of succinimide, a byproduct of NBS bromination. To remove it, wash the organic layer with a dilute base like sodium bicarbonate or sodium hydroxide during workup.[2] Alternatively, precipitation of succinimide can be achieved by dissolving the crude product in a minimal amount of a solvent in which succinimide is poorly soluble, such as diethyl ether or hexane, followed by filtration.[3]

    • Dibrominated Product: The presence of a dibrominated byproduct, methyl 5,5-dibromo-5-phenylpentanoate, can occur if an excess of the brominating agent is used.[4][5] This impurity is often difficult to remove by simple washing. Column chromatography is the most effective method for separation.

    • Starting Material: Unreacted methyl 5-phenylpentanoate will have characteristic peaks that differ from the product, notably the absence of a signal corresponding to the proton adjacent to the bromine. Careful column chromatography should separate the starting material from the product.

Problem: I am having difficulty separating the product from impurities using column chromatography.

  • Possible Cause: The solvent system is not optimal for separation.

  • Solution: Use Thin Layer Chromatography (TLC) to determine the best solvent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A good separation will show a clear difference in the Retention Factor (Rf) values of the product and impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route. If using N-bromosuccinimide (NBS) for bromination, the primary impurities are often unreacted starting material (methyl 5-phenylpentanoate), succinimide, and potentially over-brominated products like methyl 5,5-dibromo-5-phenylpentanoate.[4][5] If the synthesis involves the esterification of 5-bromo-5-phenylpentanoic acid, residual acid may be present.

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities.

Q3: What are the expected spectroscopic data for pure this compound?

A3: While specific shifts can vary slightly based on the solvent and instrument, you can generally expect the following:

  • ¹H NMR (CDCl₃): Peaks corresponding to the methyl ester protons (~3.6-3.7 ppm, singlet, 3H), the phenyl protons (~7.2-7.4 ppm, multiplet, 5H), the proton on the carbon bearing the bromine (~5.1-5.2 ppm, triplet, 1H), and the aliphatic chain protons.

  • ¹³C NMR (CDCl₃): A peak for the ester carbonyl carbon (~173 ppm), peaks for the aromatic carbons (~127-140 ppm), a peak for the carbon attached to the bromine (~55-60 ppm), a peak for the methoxy carbon (~52 ppm), and peaks for the other aliphatic carbons.

  • IR (neat): A strong absorption band for the ester carbonyl group (C=O) around 1730-1740 cm⁻¹.

Q4: Can I use recrystallization to purify my product?

A4: Recrystallization can be an effective purification method if the crude product is a solid and a suitable solvent system can be found where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. However, for oily crude products or complex impurity profiles, column chromatography is generally more effective.[6]

Data Presentation

Table 1: Thin Layer Chromatography (TLC) Data for Separation of this compound and Common Impurities.

CompoundTypical Rf Value (9:1 Hexane:Ethyl Acetate)
Methyl 5-phenylpentanoate (Starting Material)~0.5
This compound (Product) ~0.4
Methyl 5,5-dibromo-5-phenylpentanoate~0.3
Succinimide~0.1 (streaks if not fully dissolved)

Table 2: Column Chromatography Parameters.

ParameterRecommended Value
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase (Eluent)Gradient of Hexane and Ethyl Acetate (e.g., 98:2 to 90:10)
Column Loading1-5% of silica gel weight
Fraction Size10-20 mL

Experimental Protocols

Protocol 1: Workup Procedure to Remove Succinimide and Excess Bromine

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color of elemental bromine is no longer visible.[1]

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic byproducts and succinimide.[2]

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Impurity_Identification_Workflow Crude_Product Crude this compound TLC TLC Analysis Crude_Product->TLC Pure Pure Product TLC->Pure Single Spot Impure Impurities Detected TLC->Impure Multiple Spots NMR NMR Spectroscopy Purification Purification Step NMR->Purification Identify Impurities Impure->NMR Purification->Crude_Product Re-analyze

Caption: Workflow for impurity identification.

Purification_Strategy cluster_impurities Common Impurities cluster_methods Purification Methods Succinimide Succinimide Washing Aqueous Washing Succinimide->Washing High Polarity Dibromide Dibrominated Product Chromatography Column Chromatography Dibromide->Chromatography Similar Polarity to Product Starting_Material Starting Material Starting_Material->Chromatography Different Polarity Washing->Chromatography Recrystallization Recrystallization Recrystallization->Chromatography Alternative for Solids

Caption: Decision tree for purification method selection.

References

Improving the stability of Methyl 5-bromo-5-phenylpentanoate in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Methyl 5-bromo-5-phenylpentanoate in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound is susceptible to two primary degradation pathways due to its chemical structure, specifically the presence of a benzylic bromide and a methyl ester.

  • Nucleophilic Substitution: The bromine atom at the benzylic position is a good leaving group, making the compound prone to nucleophilic substitution reactions.[1] Common nucleophiles in laboratory settings include water, alcohols (if used as solvents), and buffer components. This can lead to the formation of hydroxylated or alkoxylated impurities.

  • Hydrolysis: The methyl ester group can undergo hydrolysis, particularly under acidic or basic conditions, to form the corresponding carboxylic acid.[2] Basic conditions, in particular, can significantly accelerate this process, a reaction commonly known as saponification.

Q2: I am observing a new, more polar peak in my HPLC analysis after storing my sample in a methanol-based solution. What could this be?

A2: A more polar peak appearing in your HPLC chromatogram after storage in methanol likely indicates a degradation product. Given the reactivity of the benzylic bromide, the most probable cause is a solvolysis reaction with the methanol solvent. This would result in the substitution of the bromine atom with a methoxy group, forming Methyl 5-methoxy-5-phenylpentanoate. To confirm this, you could analyze your sample by LC-MS to determine the molecular weight of the new peak.

Q3: My compound seems to be degrading even in a neutral aqueous buffer. What could be the cause?

A3: Even in neutral aqueous buffers, this compound can undergo slow hydrolysis of the ester linkage. More importantly, water itself can act as a nucleophile, leading to the substitution of the benzylic bromide to form Methyl 5-hydroxy-5-phenylpentanoate. The rate of this reaction can be influenced by the ionic strength and composition of your buffer.

Q4: How does pH affect the stability of this compound?

A4: The pH of the solution can significantly impact the stability of your compound.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the methyl ester can occur, although it may require elevated temperatures to proceed at a significant rate.

  • Neutral Conditions (pH 6-8): While generally more stable than at extreme pH values, slow hydrolysis of both the ester and the benzylic bromide can still occur.

  • Basic Conditions (pH > 8): The compound is highly susceptible to base-catalyzed hydrolysis (saponification) of the methyl ester, which is typically a rapid reaction. Additionally, basic conditions can promote elimination reactions, leading to the formation of unsaturated compounds.

Q5: Are there any concerns regarding the photostability of this compound?

A5: Compounds with aromatic rings and benzylic halides can be susceptible to photodegradation.[3][4][5] Exposure to UV or even ambient light over extended periods could potentially lead to the formation of radical intermediates and subsequent degradation products. It is advisable to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Rapid appearance of a new peak in HPLC during sample preparation. The solvent used for sample preparation (e.g., methanol, water) is reacting with the compound.1. Prepare samples in a non-nucleophilic, aprotic solvent like acetonitrile or tetrahydrofuran (THF) immediately before analysis. 2. Keep the sample cool (e.g., in an autosampler at 4°C) to slow down degradation.
Loss of compound purity over time when stored in solution. The storage solvent and conditions are not optimal, leading to hydrolysis or solvolysis.1. For short-term storage, use a dry, aprotic solvent. 2. For longer-term storage, it is best to store the compound neat and in a solid form if possible, under inert gas and protected from light. 3. If solution storage is unavoidable, perform a small-scale stability study to determine the optimal solvent and temperature.
Inconsistent results between experimental runs. Variability in sample handling time, temperature, or exposure to light is causing different levels of degradation.1. Standardize your sample preparation protocol to minimize the time the compound is in solution before analysis. 2. Control the temperature of your samples throughout the experiment. 3. Work in a laboratory with reduced light or use amber vials to protect samples from light.
Formation of multiple degradation products. The compound is being exposed to harsh conditions such as high temperature, extreme pH, or strong light.1. Review your experimental conditions and identify potential stressors. 2. If heating is required, conduct a time and temperature course study to find conditions that minimize degradation. 3. If working at a specific pH is necessary, consider if a milder buffer system can be used.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • At shorter time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze the sample at various time points.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Also, place a solution of the compound in a stable solvent (e.g., acetonitrile) in the oven.

    • Analyze the samples after the incubation period.

  • Photolytic Degradation:

    • Expose a solution of the compound in a quartz cuvette to a photostability chamber with a light source capable of emitting both UV and visible light for a defined period (e.g., as per ICH Q1B guidelines).[3][4][5]

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_substitution Nucleophilic Substitution cluster_elimination Elimination parent This compound ester_hydrolysis 5-bromo-5-phenylpentanoic acid parent->ester_hydrolysis H+ or OH- solvolysis Methyl 5-hydroxy-5-phenylpentanoate (with H2O) parent->solvolysis H2O alkoxylation Methyl 5-alkoxy-5-phenylpentanoate (with ROH) parent->alkoxylation ROH elimination_product Methyl 5-phenylpent-4-enoate parent->elimination_product Base

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_stress_conditions Forced Degradation Conditions start Prepare Stock Solution (1 mg/mL in ACN) acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C, solid & solution) start->thermal photo Photolytic (UV/Vis light) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Neutralize & Dilute for HPLC Analysis sampling->analysis end Identify Degradants & Develop Stability- Indicating Method analysis->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Complete Removal of Succinimide Byproduct

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the complete removal of succinimide byproducts from experimental preparations, particularly in the context of bioconjugates and peptide synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the removal of succinimide impurities.

Q: My succinimide hydrolysis reaction is incomplete. How can I drive it to completion?

A: Incomplete hydrolysis is a common issue often resolved by optimizing reaction conditions. The key parameters to adjust are pH, temperature, and incubation time.

  • Increase pH: Succinimide ring opening is catalyzed by hydroxide ions.[1] Increasing the pH to a basic range, typically between 8.0 and 9.2, significantly accelerates the hydrolysis rate.[2][3]

  • Elevate Temperature: Raising the reaction temperature to 37°C or 45°C can help drive the reaction to completion, especially for more stable succinimide linkers.[3] For example, one study required heating to 45°C for 48 hours to achieve complete hydrolysis of a maleimide-caproyl (mc) linked ADC.[3]

  • Extend Incubation Time: Some linkers hydrolyze more slowly than others.[2] Monitoring the reaction over time using mass spectrometry or chromatography is crucial to determine the necessary incubation period, which can range from a few hours to 48 hours.[3]

  • Consider Linker Chemistry: The chemical structure adjacent to the succinimide ring has a profound impact on the hydrolysis rate. For instance, linkers with shorter carbon chains between the succinimide and other functional groups tend to hydrolyze faster.[2]

Q: I'm observing product degradation (e.g., aggregation, deamidation) during hydrolysis. What can I do?

A: The harsh conditions required for complete hydrolysis, such as high pH and elevated temperatures, can sometimes compromise the integrity of the target molecule, leading to aggregation or other modifications like asparagine deamidation.[3][4]

  • Use Milder Conditions: If possible, attempt the hydrolysis at a lower pH (e.g., pH 8.0-8.5) and temperature for a longer duration.[3]

  • Optimize Buffer System: The choice of buffer can influence side reactions. Borate buffers are commonly used for hydrolysis reactions.[1][3]

  • Formulation Changes: For therapeutic proteins, reformulating the product can mitigate the formation of succinimde and its subsequent degradation pathways.[5]

  • Alternative Removal Techniques: If product stability is a major concern, consider non-hydrolytic removal methods. For small molecules, aqueous washes or precipitation can be effective.[6] For proteins, orthogonal purification techniques or novel chemical cleavage methods may be more suitable.[7][8]

Q: The succinimide byproduct is co-eluting with my product during RP-HPLC purification. What are my options?

A: Co-elution is a frequent challenge in purification when the byproduct has similar physicochemical properties to the target molecule.[9] An orthogonal purification strategy is the most effective solution.

  • Orthogonal Chromatography: Employ a secondary chromatography method that separates molecules based on a different principle. For example, if you are using Reversed-Phase (RP-HPLC), which separates based on hydrophobicity, follow it with Ion-Exchange Chromatography (IEX), which separates by charge, or Hydrophobic Interaction Chromatography (HIC).[10][11]

  • Chemo-selective Purification: Technologies like PurePep EasyClean (PEC) use a "catch-and-release" mechanism. A specific linker is attached to the full-length target peptide, which is then captured on a specialized resin, allowing impurities like truncated sequences and their byproducts to be washed away.[8]

  • For Small Molecules: If your product is soluble in solvents like hexane or diethyl ether where succinimide is insoluble, you can precipitate the byproduct and remove it by filtration.[6][9] An aqueous wash with a mild base (e.g., sodium bicarbonate) can also be used to extract the more water-soluble succinimide.[6]

Q: My analytical results for succinimide levels are inconsistent. How can I accurately quantify it?

A: The instability of the succinimide ring, especially at neutral or alkaline pH, makes it notoriously difficult to quantify accurately with standard analytical methods like traditional peptide mapping.[10][12][13]

  • Use Low-pH Peptide Mapping: The most reliable method is to perform enzymatic digestion at a low pH (e.g., pH 5.0-6.0).[10][13] This acidic condition stabilizes the succinimide intermediate, preventing its artificial hydrolysis during sample preparation and allowing for accurate quantification by LC-MS.[10][14]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful non-denaturing technique that can separate and quantify the unmodified protein, succinimide-containing variants, and other deamidated products.[10]

  • Chemical Derivatization: A specialized method involves "trapping" the labile succinimide with hydrazine. This creates a stable hydrazide that can be derivatized with a fluorescent tag, allowing for sensitive detection and quantification by multiple methods, including HPLC-UV and LC-MS.[12]

Q: I've removed the succinimide, but it seems to reappear during storage. Why is this happening and how can I prevent it?

A: This phenomenon is due to the reversible nature of the succinimide ring hydrolysis. Under certain conditions, such as thermal stress in a liquid formulation, the hydrolyzed (open-ring) form can revert to the closed-ring succinimide.[2][15]

  • Linker Design: The stability of the open-ring form is influenced by the linker chemistry. Designing linkers with specific chemical groups can help maintain the hydrolyzed state and improve long-term stability.[2]

  • Storage Conditions: Succinimide formation from aspartic acid residues is known to be accelerated under mildly acidic conditions combined with increased temperatures.[16] Therefore, controlling the pH and temperature of the formulation during storage is critical. Reformulation to a different buffer system can mitigate succinimide accumulation.[5]

  • Complete Hydrolysis: Ensuring the initial hydrolysis reaction goes to completion is the most effective strategy to overcome the instability of the initial conjugate.[2][15] The goal is to shift the equilibrium as far as possible toward the stable, open-ring form.

Frequently Asked Questions (FAQs)

Q: What is the primary method for removing succinimide byproducts from bioconjugates?

A: The most common and effective strategy for bioconjugates like Antibody-Drug Conjugates (ADCs) is the hydrolysis of the succinimide ring.[2] This process, often called "ring-opening," converts the unstable thiosuccinimide linkage into a stable succinamic acid thioether, which prevents unwanted retro-Michael reactions and premature drug release.[2][15] This is typically achieved by incubating the conjugate in a basic buffer (pH > 8.0) at a controlled, sometimes elevated, temperature.[3]

Q: What are the key factors influencing the rate of succinimide hydrolysis?

A: The rate of hydrolysis is primarily influenced by three factors:

  • pH: The reaction is base-catalyzed, with higher pH values leading to significantly faster ring-opening.[2][16]

  • Temperature: Increased temperature accelerates the reaction rate.[3]

  • Linker Structure: The chemical groups adjacent to the succinimide ring have a strong electronic and steric influence on the hydrolysis rate.[2]

Q: Are there alternatives to hydrolysis for succinimide removal?

A: Yes, other methods exist, particularly for applications in peptide and protein synthesis. A novel technique involves the use of Palladium (PdII) complexes to efficiently cleave and remove succinimide derivatives from cysteine residues in aqueous conditions.[7][17] For smaller organic molecules, standard purification techniques such as aqueous extraction with a basic solution or precipitation/filtration are often sufficient.[6] Furthermore, advanced orthogonal chromatographic techniques can be employed to separate the desired product from the succinimide impurity.[8][18]

Q: How can I prevent succinimide formation in the first place?

A: Preventing succinimide formation involves two main areas of consideration:

  • In Peptide Synthesis: During Solid-Phase Peptide Synthesis (SPPS), using an efficient capping agent like N-(2-Chlorobenzyloxycarbonyloxy)-succinimide at each cycle terminates unreacted amino groups, preventing the formation of deletion peptides that can contribute to impurities.[19]

  • In Protein Formulations: Succinimide can form as a degradation product from asparagine or aspartic acid residues.[20] This process is highly dependent on the local amino acid sequence and the protein's higher-order structure.[21] Mitigation involves reformulating the biotherapeutic into a buffer system (e.g., adjusting pH and excipients) that minimizes succinimide accumulation during storage.[5]

Q: What analytical techniques are best for detecting and quantifying succinimide?

A: Due to its instability, specialized analytical methods are required for accurate characterization of succinimide. The gold standard is low-pH peptide mapping combined with LC-MS , which preserves the succinimide structure during sample preparation.[10][13] Hydrophobic Interaction Chromatography (HIC) is an excellent orthogonal method for quantifying succinimide on intact proteins.[10] Other methods include imaged capillary isoelectric focusing (iCIEF) and chemical derivatization with hydrazine for enhanced detection.[12][22]

Data & Protocols

Quantitative Data Summary

Table 1: Influence of pH and Temperature on Succinimide Hydrolysis in ADCs

Linker Type pH Temperature (°C) Time (h) % Hydrolysis (Completion) Reference
MalPeg6C2 9.2 37 14 ~90% [3]
mc-linker 8.5 37 14 29% [3]
mc-linker 9.2 37 14 54% [3]

| mc-linker | 9.2 | 45 | 48 | 100% |[3] |

Table 2: Impact of Linker Structure on Succinimide Hydrolysis Rate

ADC Linker Feature pH Time (h) % Hydrolysis Observation Reference
1 Carbon Spacer 8.0 24 100% Shorter carbon spacers increase hydrolysis rate. [2]
2 Carbon Spacer 8.0 24 48% Shorter carbon spacers increase hydrolysis rate. [2]

| 5 Carbon Spacer | 8.0 | 24 | ~10% | Shorter carbon spacers increase hydrolysis rate. |[2] |

Experimental Protocols

Protocol 1: General Protocol for Forced Hydrolysis of Succinimide in ADCs

This protocol is a generalized procedure based on methodologies described in the literature.[3] Researchers must optimize conditions for their specific ADC.

  • Preparation: Prepare the ADC sample in a suitable buffer, typically at a concentration of 1-10 mg/mL.

  • Buffer Exchange: If necessary, exchange the ADC into a 50 mM borate buffer at the target pH (e.g., pH 9.2).

  • Incubation: Place the sample in a temperature-controlled incubator set to the desired temperature (e.g., 45°C).

  • Monitoring: At various time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Quenching & Analysis: Immediately neutralize or acidify the aliquot to stop the hydrolysis. Analyze the sample using mass spectrometry to determine the extent of ring opening by observing the mass shift of approximately 18 Da per succinimide hydrolyzed.[3]

  • Completion: Continue incubation until the desired level of hydrolysis is achieved. Once complete, exchange the ADC into its final formulation buffer.

Protocol 2: Analytical Low-pH Peptide Mapping for Succinimide Quantification

This protocol is adapted from established methods for preserving labile protein modifications.[10][13][20]

  • Denaturation & Reduction: Denature and reduce the protein sample (containing succinimide) under acidic conditions (e.g., pH 5.0) to unfold the protein while preserving the succinimide.

  • Alkylation: Alkylate the free cysteine residues using iodoacetamide.

  • Digestion: Perform enzymatic digestion using an acid-tolerant protease like Lys-C or modified trypsin in a low-pH buffer (e.g., pH 6.0-6.8). Incubate for a minimal time required for sufficient digestion (e.g., 1 hour) to reduce artifactual hydrolysis.[14]

  • Analysis: Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.

  • Quantification: Identify the succinimide-containing peptide by its characteristic neutral loss or mass shift. Quantify its abundance relative to the unmodified peptide and other degradation products (isoaspartic and aspartic acid).

Protocol 3: Purification by Hydrophobic Interaction Chromatography (HIC)

This protocol outlines a general HIC method for separating succinimide-containing species.[10][23]

  • Column & Buffers: Select a suitable HIC column (e.g., Butyl or Phenyl). Prepare Buffer A (high salt, e.g., 1.1 M ammonium sulfate in 20 mM MOPS) and Buffer B (low salt, e.g., 20 mM MOPS).

  • Equilibration: Equilibrate the HIC column with Buffer A.

  • Sample Loading: Condition the protein sample by adding a high concentration of salt to match the conditions of Buffer A and load it onto the column.

  • Elution: Elute the bound proteins using a linear gradient from Buffer A to Buffer B. The separation is based on hydrophobicity, with more hydrophobic species eluting later. Succinimide formation can alter the protein's surface hydrophobicity, enabling its separation from the native form.

  • Fraction Collection & Analysis: Collect fractions and analyze them by mass spectrometry or other methods to identify those containing the purified product, free from succinimide and other variants.

Visual Guides

Troubleshooting_Workflow cluster_problem Problem Identification cluster_strategy Removal Strategy cluster_analysis Analysis & Troubleshooting cluster_result Final Product start Succinimide Byproduct Detected hydrolysis Hydrolysis (pH/Temp) start->hydrolysis chromatography Orthogonal Chromatography (HIC, IEX) start->chromatography other Other Methods (Cleavage, Extraction) start->other analyze Analyze Purity (Low-pH LC-MS, HIC) hydrolysis->analyze chromatography->analyze other->analyze incomplete Issue: Incomplete Removal Action: Optimize Conditions analyze->incomplete Purity NOT Met degradation Issue: Product Degradation Action: Use Milder Conditions analyze->degradation Degradation Observed end Complete Removal Achieved analyze->end Purity Met incomplete->hydrolysis Re-optimize degradation->chromatography Switch Method

Caption: Troubleshooting workflow for succinimide byproduct removal.

Hydrolysis_Pathway succinimide Thiosuccinimide (Unstable Ring) reagents + OH⁻ (Base) + H₂O succinimide->reagents product Succinamic Acid Thioether (Stable Open-Ring) reagents->product Hydrolysis Orthogonal_Purification start Crude Product (Target + Succinimide) step1 Step 1: Primary Purification (e.g., Reversed-Phase HPLC) start->step1 step2 Step 2: Orthogonal Purification (e.g., Ion-Exchange) step1->step2 waste Impurities Removed step1->waste end High Purity Product step2->end step2->waste Analytical_Workflow cluster_standard Standard Method (pH ~8) cluster_lowph Recommended Method s_start Protein Sample s_digest Tryptic Digest s_start->s_digest s_result Result: Inaccurate (Succinimide Hydrolyzed) s_digest->s_result l_start Protein Sample l_digest Low-pH Digest (pH < 7) l_start->l_digest l_result Result: Accurate (Succinimide Preserved) l_digest->l_result start_node Sample Analysis start_node->s_start start_node->l_start

References

Technical Support Center: Diastereoselectivity in Reactions of Methyl 5-bromo-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing diastereoselectivity issues encountered during experiments with Methyl 5-bromo-5-phenylpentanoate.

Troubleshooting Guide: Poor Diastereoselectivity

Problem: Low diastereomeric ratio (dr) observed in the reaction product.

Potential Cause Recommended Solution Rationale
Inadequate Temperature Control Optimize reaction temperature. Perform a temperature screening study (e.g., -78 °C, -40 °C, 0 °C, room temperature).The activation energies for the formation of different diastereomers can be different. Lower temperatures often favor the formation of the thermodynamically more stable product, leading to higher diastereoselectivity.
Incorrect Solvent Choice Screen a range of solvents with varying polarities (e.g., THF, Dichloromethane, Toluene, Acetonitrile).The solvent can influence the transition state geometry of the reaction. A change in solvent polarity or coordinating ability can alter the steric and electronic interactions that govern diastereoselectivity.
Suboptimal Reagent or Catalyst Evaluate different reagents or catalysts. For nucleophilic substitutions, consider bases of varying strengths. For cyclizations, explore different Lewis acids or organocatalysts.The nature of the catalyst or reagent directly influences the reaction mechanism and the stereochemical outcome. For instance, bulky reagents can favor the formation of one diastereomer over another due to steric hindrance.
Presence of Water or Other Impurities Ensure all reagents and solvents are anhydrous and pure. Use freshly distilled solvents and properly dried glassware.Impurities, especially water, can interfere with the reaction, leading to side reactions or a loss of stereocontrol.
Slow Addition of Reagents Add reagents dropwise or via syringe pump over an extended period, especially at low temperatures.Slow addition can help maintain a low concentration of the reactive species, which can prevent side reactions and improve selectivity by favoring the desired reaction pathway.

Frequently Asked Questions (FAQs)

Q1: We are attempting an intramolecular cyclization of this compound to synthesize a substituted piperidone, but we are obtaining a nearly 1:1 mixture of diastereomers. What are the key factors to consider for improving the diastereoselectivity?

A1: Achieving high diastereoselectivity in the cyclization of γ-halo-carbonyl compounds is a common challenge. The primary factors to investigate are:

  • Reaction Temperature: Lowering the reaction temperature is often the most effective initial step. The transition states leading to the different diastereomers will have different energies, and lower temperatures will favor the pathway with the lower activation energy, often leading to a higher diastereomeric ratio.

  • Choice of Base/Promoter: The base used to deprotonate the carbon alpha to the ester or a Lewis acid to activate the electrophile can significantly influence the stereochemical outcome. For instance, using a bulkier base might favor a specific approach of the nucleophile.

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states. It is advisable to screen a variety of solvents, such as ethereal solvents (THF, Et2O), chlorinated solvents (DCM, 1,2-dichloroethane), and non-polar aromatic solvents (toluene).

Q2: Can the use of a chiral auxiliary improve the diastereoselectivity in reactions involving this compound?

A2: Yes, employing a chiral auxiliary is a well-established strategy for controlling stereochemistry.[1][2] The general workflow would involve:

  • Hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Coupling of the carboxylic acid with a chiral auxiliary (e.g., an Evans oxazolidinone).[1]

  • Performing the desired reaction (e.g., cyclization). The chiral auxiliary will direct the stereochemical outcome of the reaction.

  • Removal of the chiral auxiliary to yield the enantiomerically enriched product.

This approach is particularly useful when aiming for a specific enantiomer of the product.

Q3: We are considering a radical cyclization approach with this compound. What are the expected diastereoselectivity issues and how can they be addressed?

A3: Radical cyclizations can be powerful, but controlling diastereoselectivity can be challenging.[3] The stereochemical outcome is often determined by the conformation of the radical intermediate at the moment of cyclization. Key strategies to influence this include:

  • Substituent Effects: The steric bulk of substituents on the radical precursor can influence the preferred conformation of the transition state.

  • Lewis Acid Catalysis: The use of Lewis acids can template the cyclization, leading to a more ordered transition state and improved diastereoselectivity.

  • Choice of Radical Initiator and Reaction Conditions: The method of radical generation and the reaction temperature can impact the selectivity.

Q4: For a nucleophilic substitution reaction at the carbon bearing the bromine atom, what factors determine the stereochemical outcome?

A4: Nucleophilic substitution at a stereocenter can proceed via SN1 or SN2 mechanisms, leading to racemization or inversion of configuration, respectively. Given the secondary nature of the carbon and the presence of a phenyl group which can stabilize a carbocation, a mixed mechanism is possible. To favor an SN2 pathway and thus achieve better stereocontrol, consider the following:

  • Nucleophile: Use a strong, non-bulky nucleophile.

  • Solvent: Employ a polar aprotic solvent (e.g., DMF, DMSO, Acetone) which favors SN2 reactions.

  • Leaving Group: Bromine is a good leaving group, which is suitable for both pathways.

  • Temperature: Lower temperatures generally favor SN2 over SN1.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Intramolecular Cyclization
  • To a solution of this compound (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (N2 or Ar), cool the reaction mixture to the desired temperature (e.g., -78 °C).

  • Slowly add a solution of a suitable base (e.g., Lithium diisopropylamide (LDA), 1.1 eq) in THF dropwise over 30 minutes.

  • Stir the reaction mixture at the same temperature for the specified time (monitor by TLC).

  • Quench the reaction by the addition of a saturated aqueous solution of NH4Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the diastereomeric products.

  • Determine the diastereomeric ratio by 1H NMR analysis of the crude product or the purified mixture.

Visualizations

experimental_workflow start Start: this compound dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to Low Temperature (e.g., -78°C) dissolve->cool add_base Slow Addition of Base (e.g., LDA) cool->add_base react Stir under Inert Atmosphere add_base->react quench Quench Reaction (e.g., sat. NH4Cl) react->quench extract Workup and Extraction quench->extract purify Purification (Column Chromatography) extract->purify analyze Analysis (NMR for dr) purify->analyze end End: Diastereomeric Products analyze->end

Caption: Workflow for diastereoselective intramolecular cyclization.

troubleshooting_logic issue Poor Diastereoselectivity (dr ≈ 1:1) temp Optimize Temperature (Lower Temp) issue->temp solvent Screen Solvents issue->solvent reagent Change Base/Catalyst issue->reagent purity Ensure Anhydrous Conditions issue->purity

Caption: Troubleshooting logic for poor diastereoselectivity.

References

Validation & Comparative

Unraveling the Fragmentation Roadmap: A Mass Spectrometry Guide to Methyl 5-bromo-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing intricate details about a molecule's structure through its fragmentation pattern. This guide offers a comparative analysis of the expected mass spectrometric behavior of Methyl 5-bromo-5-phenylpentanoate, drawing parallels with alternative analytical approaches and providing a foundational understanding of its fragmentation cascade.

The analysis of this compound under electron ionization (EI) mass spectrometry is anticipated to reveal a series of characteristic fragments that provide a roadmap to its molecular architecture. The presence of a bromine atom, a methyl ester functional group, and a phenyl ring all contribute to a unique and predictable fragmentation pattern.

A key feature in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern for the molecular ion. Due to the nearly equal natural abundance of the 79Br and 81Br isotopes, the molecular ion peak (M+) will be accompanied by an (M+2)+ peak of almost identical intensity[1][2]. This serves as a definitive indicator for the presence of a single bromine atom in the molecule.

The fragmentation of the ester functional group is also well-characterized. Methyl esters are known to undergo a characteristic McLafferty rearrangement, which would be a significant fragmentation pathway for this compound[3][4]. Additionally, cleavage of the bond alpha to the carbonyl group is a common fragmentation route for esters, leading to the formation of resonance-stabilized acylium ions[3].

The phenyl group in the molecule is expected to stabilize the molecular ion, leading to a relatively prominent molecular ion peak in the spectrum[3]. Fragmentation involving the phenyl group could include the loss of the bromine atom or cleavage of the bond connecting the phenyl group to the pentanoate chain.

Comparative Analysis with Alternative Techniques

While mass spectrometry provides detailed structural information through fragmentation, other analytical techniques offer complementary data for a comprehensive characterization of this compound.

Analytical TechniqueInformation ProvidedComparison with Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom.Offers a complete picture of the molecule's connectivity, which can be used to confirm the fragments observed in the mass spectrum.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their vibrational frequencies.Confirms the presence of the ester (C=O and C-O stretches) and aromatic (C-H and C=C stretches) functionalities, corroborating the interpretation of the mass spectrum.
Gas Chromatography (GC) Separates the compound from a mixture and provides its retention time.When coupled with mass spectrometry (GC-MS), it ensures the purity of the analyzed sample and correlates the mass spectrum with a specific compound in a mixture[5].

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

A standard protocol for the analysis of a halogenated ester like this compound using GC-MS would involve the following steps:

  • Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC injection port, which is heated to ensure vaporization.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizing the Fragmentation Pathway and Analytical Workflow

To better understand the processes involved, the following diagrams illustrate the logical workflow of a GC-MS experiment and the proposed fragmentation pathway of this compound.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Chromatographic Separation Injector->Column IonSource Electron Ionization Column->IonSource Elution MassAnalyzer Mass Analysis (m/z separation) IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector DataSystem Data Acquisition & Processing Detector->DataSystem Signal

GC-MS Experimental Workflow

Fragmentation_Pathway Molecule This compound (M) M_ion [M]+• Molecular Ion Molecule->M_ion Ionization M_minus_Br [M-Br]+ M_ion->M_minus_Br - •Br M_minus_OCH3 [M-OCH3]+ M_ion->M_minus_OCH3 - •OCH3 McLafferty McLafferty Rearrangement Product M_ion->McLafferty Rearrangement Acylium Acylium Ion M_ion->Acylium α-cleavage Phenyl_cation [C6H5]+ M_minus_Br->Phenyl_cation Further Fragmentation

Proposed Fragmentation of this compound

References

Comparative Reactivity Analysis: Methyl 5-bromo-5-phenylpentanoate versus Other α-Halo Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the reactivity of Methyl 5-bromo-5-phenylpentanoate with other common α-halo esters, offering valuable insights for researchers, scientists, and professionals in drug development. The analysis is based on established principles of organic chemistry and available experimental data for analogous compounds, providing a framework for understanding and predicting chemical behavior in nucleophilic substitution reactions.

Executive Summary

This compound, a secondary benzylic α-bromo ester, is a versatile reagent in organic synthesis. Its reactivity is governed by its unique structure, which allows for both SN1 and SN2 reaction pathways. This guide compares its predicted reactivity with that of primary α-bromo and α-chloro esters, specifically ethyl bromoacetate and ethyl chloroacetate. Due to the benzylic position of the bromine atom, this compound is expected to exhibit significantly enhanced reactivity, particularly in reactions favoring carbocation formation (SN1 pathways), compared to its primary halo ester counterparts.

Comparative Reactivity Data

Table 1: Solvolysis of Substituted Benzyl Bromides in 80% Ethanol at 25°C

The solvolysis of benzyl bromides provides a model for the SN1 reactivity of this compound. The rate of solvolysis is highly dependent on the stability of the resulting benzylic carbocation.

SubstrateRelative Rate
Benzyl bromide1.0
p-Methylbenzyl bromide6.5
p-Methoxybenzyl bromide2800
m-Nitrobenzyl bromide0.03

Data extrapolated from studies on the solvolysis of benzyl bromides. The rates are relative to benzyl bromide.

The data in Table 1 illustrates the profound effect of substituents on the stability of the benzylic carbocation and, consequently, the reaction rate. The phenyl group in this compound is expected to stabilize the carbocation intermediate, leading to a high rate of reaction in polar protic solvents that favor SN1 mechanisms.

Table 2: Second-Order Rate Constants for the Reaction of Ethyl Bromoacetate with Various Nucleophiles

The reactivity of ethyl bromoacetate, a primary α-bromo ester, is a good benchmark for SN2 reactions. The reaction rate is dependent on the concentration of both the ester and the nucleophile.

Nucleophile (X-COO⁻)k₂ (10⁻³ L mol⁻¹ s⁻¹) at 35°C
CH₃COO⁻1.85
C₂H₅COO⁻1.62
ClCH₂COO⁻0.11
C₆H₅COO⁻0.28

Data sourced from studies on the nucleophilic substitution reactions of ethyl bromoacetate in 90% acetone-10% water (v/v)[1].

The data in Table 2 highlights the influence of the nucleophile's strength on the SN2 reaction rate of a primary α-halo ester.

Mechanistic Considerations and Reactivity Prediction

The reactivity of α-halo esters in nucleophilic substitution reactions is primarily dictated by the stability of the transition state and any intermediates.

This compound: As a secondary benzylic bromide, this compound can react via both SN1 and SN2 pathways.

  • SN1 Pathway: The phenyl group provides significant resonance stabilization to the resulting secondary benzylic carbocation, making the SN1 pathway favorable, especially in polar protic solvents with weak nucleophiles.

  • SN2 Pathway: While the secondary nature of the carbon bearing the bromine atom introduces some steric hindrance compared to a primary α-halo ester, the SN2 pathway is still viable, particularly with strong nucleophiles in polar aprotic solvents.

Ethyl Bromoacetate (Primary α-Bromo Ester): Being a primary halide, it strongly favors the SN2 mechanism, characterized by a backside attack of the nucleophile. The rate is sensitive to steric hindrance and the nucleophile's strength.

Ethyl Chloroacetate (Primary α-Chloro Ester): Similar to its bromo-counterpart, it reacts via an SN2 mechanism. However, the carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group. Consequently, ethyl bromoacetate is generally more reactive than ethyl chloroacetate in nucleophilic substitution reactions.

Experimental Protocols

To quantitatively compare the reactivity of these α-halo esters, a kinetic study can be performed. Below are detailed methodologies for such an experiment.

Synthesis of α-Halo Esters

1. Synthesis of this compound: This compound can be synthesized via the bromination of methyl 5-phenylpentanoate using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN in a suitable solvent like carbon tetrachloride, followed by purification.[1]

2. Synthesis of Ethyl Bromoacetate: This can be prepared by the esterification of bromoacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

3. Synthesis of Ethyl Chloroacetate: Prepared by the esterification of chloroacetic acid with ethanol using an acid catalyst. The reaction mixture is heated to reflux, and the product is isolated by distillation.[2][3][4]

Kinetic Experiment: Comparative Solvolysis

This experiment measures the rate of the SN1 reaction by monitoring the production of acid during solvolysis.

Materials:

  • This compound

  • Ethyl bromoacetate

  • Ethyl chloroacetate

  • Solvent (e.g., 80% ethanol/20% water)

  • Indicator (e.g., bromothymol blue)

  • Standardized NaOH solution

  • Constant temperature bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare solutions of each α-halo ester of a known concentration (e.g., 0.1 M) in the chosen solvent.

  • Place a known volume of the halo ester solution in a flask and equilibrate to the desired temperature in the constant temperature bath.

  • Add a few drops of the indicator to the solution.

  • Titrate the solution with the standardized NaOH solution at regular time intervals to determine the concentration of HBr or HCl produced.

  • The rate constant (k) for the reaction can be calculated from the rate of acid production. For a first-order reaction, a plot of ln([ester]) versus time will yield a straight line with a slope of -k.

Visualizing Reaction Pathways and Experimental Workflow

SN1_SN2_Pathways

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Analysis A Synthesize and Purify α-Halo Esters B Prepare Standardized Solutions A->B C Equilibrate Reactant Solution at Constant Temp. B->C D Initiate Reaction and Start Timer C->D E Take Aliquots at Regular Intervals D->E t = 0, 5, 10, 15... min F Titrate Aliquots with Standardized Base E->F G Calculate Reactant Concentration over Time F->G H Plot Data and Determine Rate Constant G->H

References

Efficacy of Methyl 5-bromo-5-phenylpentanoate versus methyl 2-bromophenylacetate in alkylation.

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis, the formation of carbon-carbon bonds through alkylation stands as a cornerstone methodology. For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is paramount to achieving desired yields and stereochemical outcomes. This guide provides a comparative analysis of the efficacy of two classes of alkylating agents: secondary benzylic bromides, represented here by the structural motif of methyl 5-bromo-5-phenylpentanoate, and α-bromoarylacetates, exemplified by methyl 2-bromophenylacetate. While direct comparative data for these specific molecules is scarce in the literature, a robust understanding of their reactivity can be gleaned from the performance of structurally similar compounds.

Structural and Reactivity Overview

This compound is a secondary benzylic bromide. The key feature influencing its reactivity is the bromine atom attached to a carbon that is directly bonded to a phenyl group. This benzylic position is known to stabilize the transition state of both S(_N)1 and S(_N)2 reactions. In an S(_N)1 pathway, the resulting benzylic carbocation is resonance-stabilized by the adjacent phenyl ring. In an S(_N)2 pathway, the p-orbitals of the phenyl ring can overlap with the p-orbitals of the transition state, lowering its energy.[1][2]

Methyl 2-bromophenylacetate is an α-bromoarylacetate. Here, the bromine atom is situated on the carbon alpha to both a phenyl group and a carbonyl group (of the methyl ester). The electron-withdrawing nature of the carbonyl group can influence the reactivity of the C-Br bond, generally making the α-proton more acidic and the carbon more electrophilic. This class of compounds is also highly effective in alkylation reactions, often providing excellent yields.

Comparative Efficacy in Alkylation Reactions

The efficacy of an alkylating agent is typically evaluated by the yield of the desired product under specific reaction conditions. Below is a summary of representative alkylation reactions for compounds structurally related to this compound and methyl 2-bromophenylacetate.

Alkylating Agent ClassNucleophileReaction ConditionsProductYield (%)Reference
Benzylic Bromide Benzylic amine--INVALID-LINK--, K(_2)CO(_3), Toluene, 160°C, 22hAlkylated amine31-60[3]
Benzylic Bromide NitroalkaneCu(I) catalyst, Base, 60°CC-alkylated nitroalkaneHigh[4]
Benzylic Bromide AllylamineCH(_2)Cl(_2), 25°C, 3hN-benzylated allylamineNot specified[5]
α-Bromoester Electron-deficient alkenePhotocatalyst, Lutidine, DIPEA, H(_2)OCoupled productExcellent[6][7]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are generalized protocols for alkylation reactions using benzylic bromides and α-bromoesters based on literature precedents.

General Protocol for Alkylation with a Benzylic Bromide

This protocol is based on the rhodium-catalyzed direct alkylation of benzylic amines with alkyl bromides.[3]

Materials:

  • Benzylic amine (1 eq.)

  • Benzylic bromide (e.g., a structural analog of this compound) (3 eq.)

  • --INVALID-LINK-- (0.05 eq.)

  • K(_2)CO(_3) (4.5 eq.)

  • Dry and degassed toluene

Procedure:

  • To a reaction vessel, add the benzylic amine, potassium carbonate, and the rhodium catalyst.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add dry and degassed toluene via syringe.

  • Add the benzylic bromide to the reaction mixture.

  • Heat the reaction mixture to 160°C for 22 hours.

  • After cooling to room temperature, the reaction mixture is worked up by adding water and extracting with an organic solvent.

  • The combined organic layers are dried over a drying agent (e.g., Na(_2)SO(_4)), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

General Protocol for Alkylation with an α-Bromoester

This protocol is based on a cooperative catalytic coupling of α-carbonyl halides with electron-deficient alkenes.[6][7]

Materials:

  • α-Bromoester (e.g., methyl 2-bromophenylacetate) (1 eq.)

  • Electron-deficient alkene (1.5 eq.)

  • Photocatalyst (e.g., an iridium complex)

  • Lutidine

  • Diisopropylethylamine (DIPEA)

  • Water

  • Solvent (e.g., acetonitrile)

Procedure:

  • In a reaction vessel, combine the α-bromoester, electron-deficient alkene, photocatalyst, lutidine, DIPEA, and water in the chosen solvent.

  • Degas the reaction mixture.

  • Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature for the specified reaction time (e.g., 12 hours).

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The organic phase is washed, dried, and concentrated.

  • The final product is purified using column chromatography.

Mechanistic Pathways and Logical Relationships

The following diagrams illustrate the generalized mechanistic pathways for the alkylation reactions discussed.

sn2_reaction reagents Nucleophile (Nu⁻) + Alkylating Agent (R-X) transition_state Transition State [Nu---R---X]⁻ reagents->transition_state Backside Attack products Product (Nu-R) + Leaving Group (X⁻) transition_state->products Bond Formation/Cleavage

Caption: Generalized S(_N)2 reaction pathway.

radical_coupling start Alkyl Halide (R-X) radical_generation Radical Generation (R• + X⁻) start->radical_generation photocatalyst Photocatalyst* photocatalyst->radical_generation SET radical_addition Radical Addition radical_generation->radical_addition alkene Alkene alkene->radical_addition intermediate Radical Intermediate radical_addition->intermediate product_formation Product Formation intermediate->product_formation product Coupled Product product_formation->product

Caption: Photocatalytic radical coupling pathway.

Conclusion

Both secondary benzylic bromides and α-bromoarylacetates are potent alkylating agents. The choice between them will depend on the specific nucleophile, desired reaction conditions, and tolerance of functional groups within the substrate. Benzylic bromides are well-suited for traditional S(_N) reactions and some transition-metal-catalyzed cross-couplings. α-Bromoarylacetates, particularly with the advent of modern synthetic methods like photoredox catalysis, have shown exceptional efficacy in radical-mediated transformations. For optimal results, researchers should consult the primary literature for detailed protocols and substrate scope for the specific transformation of interest.

References

Spectroscopic Comparison of Methyl 5-bromo-5-phenylpentanoate Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a critical step in chemical synthesis and drug discovery. The positional isomerism of a substituent on an aromatic ring can significantly alter a molecule's biological activity and pharmacokinetic properties. This guide provides a comparative analysis of the spectroscopic characteristics of the ortho-, meta-, and para-isomers of Methyl 5-bromo-5-phenylpentanoate, offering a practical framework for their differentiation using routine spectroscopic techniques.

This guide will delve into the nuanced differences in the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data of the following isomers:

  • Methyl 5-(2-bromophenyl)-5-phenylpentanoate (ortho-isomer)

  • Methyl 5-(3-bromophenyl)-5-phenylpentanoate (meta-isomer)

  • Methyl 5-(4-bromophenyl)-5-phenylpentanoate (para-isomer)

The insights provided are extrapolated from established principles of spectroscopy and data from structurally similar compounds, offering a robust predictive model for analysis.

Comparative Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for the isomers of this compound, highlighting the key distinguishing features.

¹H NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm.

Protonsortho-Isomermeta-Isomerpara-IsomerRationale for Differentiation
Aromatic-H 7.5-7.8 (m)7.2-7.6 (m)7.4-7.6 (d), 7.1-7.3 (d)The splitting pattern of the aromatic protons is the most telling feature. The para-isomer will exhibit two distinct doublets due to symmetry. The ortho- and meta-isomers will show more complex multiplets. The downfield shift of some aromatic protons in the ortho-isomer is due to the anisotropic effect of the nearby bromine atom.
CH(Br)Ph ~5.3 (t)~5.1 (t)~5.1 (t)The chemical shift of the benzylic proton is expected to be similar for all isomers, appearing as a triplet due to coupling with the adjacent CH₂ group.
-OCH₃ ~3.6 (s)~3.6 (s)~3.6 (s)The methyl ester protons will appear as a singlet with a consistent chemical shift across all isomers.
-CH₂-CO ~2.4 (t)~2.4 (t)~2.4 (t)These protons will appear as a triplet due to coupling with the adjacent CH₂ group.
-CH₂-CH₂- ~1.8-2.0 (m)~1.8-2.0 (m)~1.8-2.0 (m)The central methylene groups of the pentanoate chain will appear as a multiplet.
¹³C NMR Spectroscopy Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm.

Carbonortho-Isomermeta-Isomerpara-IsomerRationale for Differentiation
C=O ~173~173~173The carbonyl carbon chemical shift will be consistent across the isomers.
C-Br ~122~122~128The carbon directly attached to the bromine (ipso-carbon) in the para-isomer is expected to be slightly more downfield compared to the ortho and meta isomers.
Aromatic C-H 127-134126-132128-132The number of distinct aromatic carbon signals can be a key differentiator. The para-isomer, due to its symmetry, will show fewer aromatic carbon signals than the ortho and meta isomers.
Quaternary C ~142~144~141The chemical shift of the quaternary carbon of the phenyl ring attached to the pentanoate chain will be influenced by the position of the bromine.
CH(Br)Ph ~55~57~57The benzylic carbon chemical shift is expected to be similar for all isomers.
-OCH₃ ~52~52~52The methyl ester carbon will have a consistent chemical shift.
-CH₂- ~25-35~25-35~25-35The chemical shifts of the methylene carbons in the pentanoate chain will be similar for all isomers.
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm⁻¹).

Functional Grouportho-Isomermeta-Isomerpara-IsomerRationale for Differentiation
C=O Stretch ~1735~1735~1735The strong carbonyl stretch of the ester group will be present and largely unaffected by the bromine's position.
C-O Stretch ~1200, ~1100~1200, ~1100~1200, ~1100Two distinct C-O stretching bands are characteristic of esters.
Aromatic C-H Stretch >3000>3000>3000The C-H stretching of the aromatic ring will be observed above 3000 cm⁻¹.
Aromatic C=C Stretch ~1600, ~1470~1600, ~1480~1600, ~1590The positions of the aromatic C=C stretching bands can be subtly influenced by the substitution pattern.
C-H Bending (out-of-plane) ~750~780, ~690~830The out-of-plane C-H bending vibrations in the fingerprint region are highly diagnostic of the aromatic substitution pattern. The ortho-isomer will show a strong band around 750 cm⁻¹, the meta-isomer will have bands around 780 and 690 cm⁻¹, and the para-isomer will exhibit a characteristic band around 830 cm⁻¹.
C-Br Stretch ~650~670~680The C-Br stretching frequency is in the low-frequency region and may be difficult to assign definitively but can show slight shifts.
Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and Fragmentation Patterns.

Ionortho-Isomermeta-Isomerpara-IsomerRationale for Differentiation
[M]⁺, [M+2]⁺ PresentPresentPresentThe molecular ion peaks will be observed with approximately equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
[M - OCH₃]⁺ PresentPresentPresentLoss of the methoxy group is a common fragmentation pathway for methyl esters.
[M - COOCH₃]⁺ PresentPresentPresentLoss of the entire methoxycarbonyl group.
[C₇H₆Br]⁺ AbundantLess AbundantAbundantBenzylic cleavage to form the bromotropylium ion is expected. The stability of this ion may vary slightly with the isomer, potentially leading to differences in abundance.
[C₆H₄Br]⁺ PresentPresentPresentLoss of the entire pentanoate side chain.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the differentiation of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Spectroscopy: Acquire spectra on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second, with proton decoupling.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ is typically sufficient.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation and analysis.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500.

Visualization of Analytical Workflow

The logical workflow for the spectroscopic identification and differentiation of the this compound isomers can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion Synthesis Synthesis of This compound (Isomeric Mixture) Purification Chromatographic Separation of Isomers Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Compare_NMR Compare Chemical Shifts & Splitting Patterns NMR->Compare_NMR Compare_IR Compare Fingerprint Region (C-H Bending) IR->Compare_IR Compare_MS Compare Fragmentation Patterns MS->Compare_MS Identification Structural Elucidation of Ortho, Meta, and Para Isomers Compare_NMR->Identification Compare_IR->Identification Compare_MS->Identification

Caption: Workflow for Isomer Differentiation.

Concluding Remarks

The successful differentiation of the ortho-, meta-, and para-isomers of this compound relies on a multi-spectroscopic approach. While ¹H NMR spectroscopy provides the most definitive information through the analysis of aromatic proton splitting patterns, IR spectroscopy offers crucial confirmatory data from the fingerprint region. ¹³C NMR and Mass Spectrometry further support the structural assignments. By carefully analyzing the unique spectral signatures of each isomer as outlined in this guide, researchers can confidently elucidate their structures, a fundamental step in advancing chemical and pharmaceutical research.

A comparative study of zinc versus indium in the Reformatsky reaction with this compound.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Reformatsky reaction serves as a vital tool for the formation of β-hydroxy esters, crucial intermediates in the synthesis of a wide array of pharmaceutical compounds. The choice of metal promoter in this reaction can significantly influence yield, reaction time, and overall efficiency. This guide provides a detailed comparative study of the performance of traditional zinc versus the less conventional indium in the Reformatsky reaction of ethyl bromoacetate with benzaldehyde, supported by experimental data.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the quantitative data obtained from documented experimental protocols for the Reformatsky reaction utilizing either zinc or indium as the metallic promoter. This allows for a direct and objective comparison of their performance under the specified conditions.

Metal PromoterCarbonyl Substrateα-Halo EsterSolventReaction ConditionsReaction TimeYield (%)
Indium BenzaldehydeEthyl bromoacetateTHFSonication, Room Temp.2 hours97%[1]
Indium BenzaldehydeEthyl bromoacetateTHFStirring, Room Temp.17 hours70%[1]
Zinc BenzaldehydeEthyl bromoacetateToluene / EtherNot specifiedNot specified52%[2]
Zinc (activated) KetoneEthyl bromoacetateToluene90 °C30 minutes86%[3]

Key Observations

From the data presented, several key observations can be made:

  • Indium's Efficacy: Indium, particularly under sonication, demonstrates exceptional efficiency, affording a near-quantitative yield in a significantly shorter reaction time compared to the zinc-mediated reactions for which data was found.[1]

  • Reaction Conditions Matter: The use of sonication dramatically accelerates the indium-mediated reaction, highlighting the importance of the reaction conditions in optimizing outcomes.[1]

  • Zinc's Performance: While zinc is the traditional choice for the Reformatsky reaction, the available data for the reaction with benzaldehyde suggests that it may be less efficient in terms of yield compared to indium under the specified conditions.[2] However, with activation and elevated temperatures, zinc can provide good yields with other carbonyl compounds in a short timeframe.[3]

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this comparative study.

Indium-Mediated Reformatsky Reaction with Sonication

Materials:

  • Indium powder

  • Ethyl bromoacetate

  • Benzaldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of indium powder (0.5 mmol) in THF (1.0 mL) under a nitrogen atmosphere at room temperature, add ethyl bromoacetate (0.75 mmol) followed by benzaldehyde (0.5 mmol).[1]

  • Sonicate the reaction mixture in an ultrasonic cleaner bath (43 kHz) for 2 hours.[1]

  • Quench the reaction with a saturated aqueous NaHCO₃ solution.[1]

  • Extract the aqueous layer with ether (3 x 25 mL).[1]

  • Wash the combined organic layers with water (20 mL) and brine (20 mL).[1]

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to obtain the crude product.[1]

  • Purify the product by silica gel chromatography.

Zinc-Mediated Reformatsky Reaction

Materials:

  • Zinc powder

  • Ethyl bromoacetate

  • Benzaldehyde

  • Toluene, anhydrous

  • Ether, anhydrous

  • 10% Hydrochloric acid (HCl)

Procedure:

  • In a flask equipped with a condenser and a dropping funnel, place zinc powder (1.2 equivalents).

  • Add a solution of benzaldehyde (1.2 equivalents) and ethyl bromoacetate (1.0 equivalent) in a mixture of anhydrous toluene and ether dropwise to the zinc suspension.

  • After the addition is complete, the reaction mixture is typically heated to initiate and sustain the reaction.

  • Upon completion of the reaction (as monitored by TLC), cool the mixture to 0°C.

  • Quench the reaction by the slow addition of 10% HCl.

  • Separate the organic layer, and extract the aqueous layer with ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by distillation or column chromatography to yield ethyl 3-hydroxy-3-phenylpropanoate.[2]

Visualizing the Chemistry

To further elucidate the processes discussed, the following diagrams illustrate the general mechanism of the Reformatsky reaction and a comparative experimental workflow.

Reformatsky_Mechanism cluster_enolate Enolate Formation cluster_addition Nucleophilic Addition cluster_workup Workup alpha_halo_ester α-Halo Ester (R-CH(X)COOR') Metal_enolate Metal Enolate alpha_halo_ester->Metal_enolate Oxidative Addition Metal Metal (M) (Zn or In) Metal->Metal_enolate Intermediate Alkoxide Intermediate Metal_enolate->Intermediate Attack on Carbonyl Carbon Carbonyl Carbonyl (R''₂C=O) Carbonyl->Intermediate beta_hydroxy_ester β-Hydroxy Ester (R''₂C(OH)CH(R)COOR') Intermediate->beta_hydroxy_ester H₃O⁺ Workup

Caption: General mechanism of the metal-mediated Reformatsky reaction.

Experimental_Workflow cluster_zinc Zinc-Mediated cluster_indium Indium-Mediated Z1 Reactants: Benzaldehyde, Ethyl bromoacetate, Zinc powder Z2 Solvent: Toluene/Ether Z1->Z2 Z3 Reaction: (Conditions not fully specified) Z2->Z3 Z4 Workup & Purification Z3->Z4 Z5 Product: Yield ~52% Z4->Z5 I1 Reactants: Benzaldehyde, Ethyl bromoacetate, Indium powder I2 Solvent: THF I1->I2 I3 Reaction: Sonication, RT, 2h OR Stirring, RT, 17h I2->I3 I4 Workup & Purification I3->I4 I5 Product: Yield 97% (Sonication) Yield 70% (Stirring) I4->I5 start Comparative Study: Reformatsky Reaction start->Z1 start->I1

Caption: Comparative experimental workflow for the Reformatsky reaction.

References

Validating the Purity of Synthesized Methyl 5-bromo-5-phenylpentanoate: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of elemental analysis with other validation methods for determining the purity of Methyl 5-bromo-5-phenylpentanoate, supported by experimental protocols and data.

Introduction

This compound, a key intermediate in various synthetic pathways, demands rigorous purity assessment to guarantee the integrity of subsequent research and development. Elemental analysis stands as a fundamental technique for this purpose, offering a quantitative determination of the mass fractions of carbon, hydrogen, and other elements present in a sample. By comparing these experimental values to the theoretical composition of the pure compound, a direct and accurate measure of purity can be obtained. This guide will delve into the application of elemental analysis for this specific compound, compare it with alternative analytical techniques, and provide a detailed protocol for sample submission and analysis.

Comparison of Purity Validation Methods

While elemental analysis is a powerful tool, a multi-faceted approach to purity validation is often recommended. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can identify and quantify impurities, while Differential Scanning Calorimetry (DSC) can determine the melting point and purity of crystalline solids.[1] The choice of method depends on the specific requirements of the analysis and the nature of the expected impurities.

Below is a table comparing the theoretical elemental composition of pure this compound with that of potential impurities that may arise during its synthesis.

CompoundMolecular Formula% Carbon% Hydrogen% Oxygen% Bromine
This compound (Product) C₁₂H₁₅BrO₂ 53.15 5.58 11.80 29.47
Methyl 5-phenylpentanoate (Starting Material)C₁₂H₁₆O₂74.978.3916.640.00
5-bromo-5-phenylpentanoic acid (Precursor)C₁₁H₁₃BrO₂51.395.1012.4431.07
Methyl 5,5-dibromo-5-phenylpentanoate (Byproduct)C₁₂H₁₄Br₂O₂41.174.039.1445.66

Note: The presence of starting materials or byproducts will lead to deviations from the expected elemental composition of the pure product. For instance, a lower than expected bromine percentage could indicate the presence of unreacted Methyl 5-phenylpentanoate.

Experimental Protocol: Elemental Analysis of this compound

This protocol outlines the necessary steps for preparing and submitting a sample of synthesized this compound for elemental analysis.

1. Sample Preparation:

  • Drying: The sample must be thoroughly dried to remove any residual solvents or moisture, which can significantly affect the hydrogen and oxygen content readings.[2] Drying under high vacuum or in a desiccator over a suitable drying agent (e.g., P₂O₅) until a constant weight is achieved is recommended.

  • Homogenization: Ensure the sample is homogeneous. If the sample is crystalline, it should be ground into a fine, uniform powder using a clean agate mortar and pestle.[2]

  • Weighing: Accurately weigh approximately 2-5 mg of the dried, homogenized sample into a clean tin or silver capsule using a calibrated microbalance. The exact weight should be recorded to at least four decimal places.

2. Sample Submission:

  • Clearly label the sample vial with a unique identifier.

  • Complete the analytical service request form, providing the following information:

    • Sample identifier.

    • Molecular formula (C₁₂H₁₅BrO₂).

    • Theoretical elemental composition (%C, %H, %O, %Br).

    • Any known or suspected impurities.

    • Handling and safety precautions (e.g., potential toxicity, sensitivity to air or moisture).

3. Analytical Method:

The analysis is typically performed using a CHN/O elemental analyzer. The sample is combusted at a high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector. For bromine analysis, specific combustion and detection methods are employed.

Interpreting the Results

The analytical laboratory will provide a report detailing the experimental weight percentages of carbon, hydrogen, oxygen, and bromine. These values should be compared to the theoretical values in the table above. A close correlation (typically within ±0.4% of the theoretical value) is indicative of high purity. Significant deviations may suggest the presence of impurities or incomplete combustion.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for validating the purity of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_evaluation Data Evaluation cluster_outcome Outcome Synthesis Synthesis of Methyl 5-bromo-5-phenylpentanoate Purification Purification (e.g., Column Chromatography) Synthesis->Purification Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis Primary Validation Alternative_Methods Alternative Methods (HPLC, GC-MS, NMR, DSC) Purification->Alternative_Methods Orthogonal Validation Compare_Theoretical Compare with Theoretical Values Elemental_Analysis->Compare_Theoretical Alternative_Methods->Compare_Theoretical Assess_Purity Assess Purity (>95% acceptable) Compare_Theoretical->Assess_Purity Pure Compound is Pure Assess_Purity->Pure Meets Criteria Impure Further Purification Required Assess_Purity->Impure Fails Criteria

Caption: Workflow for purity validation of synthesized compounds.

References

A Head-to-Head Battle for Alpha-Bromo Esters: Hell-Volhard-Zelinsky vs. Direct Ester Bromination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of alpha-bromo esters, the choice between the classical Hell-Volhard-Zelinsky (HVZ) reaction and more direct bromination methods is a critical consideration impacting yield, substrate scope, and reaction conditions. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your synthetic planning.

The introduction of a bromine atom at the alpha-position of an ester is a key transformation in organic synthesis, furnishing a versatile intermediate for the construction of more complex molecules, including many pharmaceutical agents. The two primary approaches to achieve this are the venerable Hell-Volhard-Zelinsky (HVZ) reaction, which proceeds via a carboxylic acid intermediate, and the more modern direct bromination of the ester itself.

Performance Benchmark: A Yield Comparison

The ultimate measure of a reaction's efficiency often lies in its yield. Below is a summary of reported yields for the synthesis of various alpha-bromo esters via both the Hell-Volhard-Zelinsky reaction (followed by esterification) and direct ester bromination methods.

Substrate (Ester)Hell-Volhard-Zelinsky Yield (%)Direct Ester Bromination Yield (%)Direct Bromination Reagent
Ethyl α-bromopropionate97.6 - 98.1[1]92HBr / H₂O₂[2]
Ethyl α-bromoisobutyrateNot widely reported86.1 - 92.5[3][4]N-Bromosuccinimide (NBS)
Ethyl α-bromobutyrate~85 (for butyl ester)[5]Data not readily available-
Methyl α-bromovalerateData not readily availableData not readily available-

Key Observations:

  • For the synthesis of ethyl α-bromopropionate, the HVZ reaction demonstrates a marginally higher yield compared to the direct bromination method cited.[1][2]

  • Direct bromination using N-bromosuccinimide (NBS) proves to be an effective method for the synthesis of α-bromo isobutyrate, providing high yields.[3][4]

  • There is a noticeable lack of readily available, directly comparable yield data for other simple alkyl esters like ethyl α-bromobutyrate and methyl α-bromovalerate via direct bromination methods, highlighting a potential gap in the literature.

Experimental Protocols: A Step-by-Step Guide

Detailed and directly comparable experimental procedures are crucial for replicating results and making informed decisions in the laboratory.

Method 1: Hell-Volhard-Zelinsky (HVZ) Synthesis of Ethyl α-bromopropionate

This two-step, one-pot procedure first synthesizes the α-bromo acyl bromide from the corresponding carboxylic acid, which is then esterified in situ.

Materials:

  • Propionic acid

  • Red phosphorus

  • Bromine

  • Ethanol

  • Acid binding agent (e.g., triethylamine)

  • Ethyl acetate (solvent)

  • Saturated sodium carbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a three-necked flask equipped with a dropping funnel, condenser, and a gas absorption trap, add propionic acid and red phosphorus.

  • Heat the mixture to 130°C with magnetic stirring.

  • Slowly add bromine dropwise over 2 hours, maintaining the temperature.

  • After the addition is complete, continue to heat the reaction mixture for an additional 2-4 hours, or until the reddish-brown color of bromine disappears and the mixture becomes light yellow.

  • Cool the reaction mixture to room temperature and add ethyl acetate, followed by an acid binding agent.

  • Slowly add excess absolute ethanol dropwise.

  • Stir the mixture at room temperature for 3 hours.

  • Filter the reaction mixture. Wash the filtrate with saturated sodium carbonate solution until neutral, followed by a wash with saturated sodium chloride solution.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain ethyl α-bromopropionate.[5]

Method 2: Direct Bromination of Ethyl Propionate

This method involves the direct alpha-bromination of the pre-formed ester.

Materials:

  • Ethyl propionate

  • Hydrogen bromide (48% aqueous solution)

  • Hydrogen peroxide (30% w/w)

Procedure:

  • Combine ethyl propionate, 48% aqueous hydrogen bromide, and 30% hydrogen peroxide in a reaction vessel.

  • Maintain the reaction temperature at 40°C and stir for 5 hours.

  • Upon completion of the reaction, quench the reaction mixture and work up appropriately to isolate the crude product.

  • Purify the crude ethyl α-bromopropionate by distillation.[2]

Reaction Workflows and Mechanisms

Visualizing the reaction pathways provides a deeper understanding of the chemical transformations involved.

Hell-Volhard-Zelinsky (HVZ) Reaction Workflow

HVZ_Workflow cluster_bromination α-Bromination cluster_esterification Esterification Carboxylic Acid Carboxylic Acid Acyl Bromide Acyl Bromide Carboxylic Acid->Acyl Bromide PBr₃ Enol Intermediate Enol Intermediate Acyl Bromide->Enol Intermediate Tautomerization α-Bromo Acyl Bromide α-Bromo Acyl Bromide Enol Intermediate->α-Bromo Acyl Bromide Br₂ α-Bromo Ester α-Bromo Ester α-Bromo Acyl Bromide->α-Bromo Ester Alcohol (ROH)

Caption: Workflow for the HVZ synthesis of α-bromo esters.

Mechanism of the Hell-Volhard-Zelinsky Reaction

The HVZ reaction proceeds through the formation of an acyl bromide, which readily enolizes, allowing for electrophilic attack by bromine at the alpha-position.

HVZ_Mechanism RCH₂COOH Carboxylic Acid RCH₂COBr Acyl Bromide RCH₂COOH->RCH₂COBr  + PBr₃ RC(OH)=CH₂ Enol of Acyl Bromide RCH₂COBr->RC(OH)=CH₂ Tautomerization RCH(Br)COBr α-Bromo Acyl Bromide RC(OH)=CH₂->RCH(Br)COBr + Br₂ RCH(Br)COOR' α-Bromo Ester RCH(Br)COBr->RCH(Br)COOR' + R'OH

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction for α-bromo ester synthesis.

Direct Ester Bromination Workflow (Using NBS)

Direct bromination offers a more streamlined approach, avoiding the need to start from the carboxylic acid.

Direct_Bromination_Workflow Ester Ester Enolate/Enol Intermediate Enolate/Enol Intermediate Ester->Enolate/Enol Intermediate Base or Acid Catalyst α-Bromo Ester α-Bromo Ester Enolate/Enol Intermediate->α-Bromo Ester Brominating Agent (e.g., NBS)

Caption: Workflow for the direct α-bromination of an ester.

Mechanism of Direct Ester Bromination with NBS

The mechanism for direct alpha-bromination of esters can proceed via either a radical pathway or through an acid- or base-catalyzed enol or enolate formation, followed by electrophilic attack by the bromine source.

Direct_Bromination_Mechanism cluster_acid Acid-Catalyzed cluster_radical Radical Pathway RCH₂COOR' Ester RC(OH)=CHOR' Enol Ether RCH₂COOR'->RC(OH)=CHOR' H⁺ RCH(Br)COOR' α-Bromo Ester RC(OH)=CHOR'->RCH(Br)COOR' + NBS RCH₂COOR'_rad Ester RCH•COOR' α-Ester Radical RCH₂COOR'_rad->RCH•COOR' Radical Initiator RCH(Br)COOR'_rad α-Bromo Ester RCH•COOR'->RCH(Br)COOR'_rad + Br₂ (from NBS)

Caption: Potential mechanisms for direct α-bromination of esters using NBS.

Discussion: Choosing the Right Path

The Hell-Volhard-Zelinsky reaction is a robust and well-established method that is broadly applicable to a wide range of carboxylic acids. Its primary advantage lies in its reliability and the extensive body of literature supporting its use. The main drawbacks are the harsh reaction conditions, which can include high temperatures and the use of corrosive reagents like PBr₃ and Br₂, and the fact that it is a two-step process if the ester is the desired final product. Potential side reactions include over-bromination to form di-bromo species and, at very high temperatures, elimination to form α,β-unsaturated carboxylic acids.[6]

Direct ester bromination offers a more convergent and potentially milder route to α-bromo esters. The use of reagents like N-bromosuccinimide (NBS) can circumvent the need for handling elemental bromine directly.[7] These methods can be advantageous for substrates that are sensitive to the harsh conditions of the HVZ reaction. However, the development of general and high-yielding direct bromination methods for a wide variety of simple esters is less mature than the HVZ reaction. Side reactions in direct bromination can include bromination at other positions if the substrate has other activated C-H bonds (e.g., allylic or benzylic positions) and potential competing reactions depending on the specific brominating agent and conditions used.[8][9]

Conclusion

Both the Hell-Volhard-Zelinsky reaction and direct ester bromination are valuable tools for the synthesis of α-bromo esters.

  • The HVZ reaction remains the go-to method for its broad substrate scope and predictability, especially when high yields are paramount and the starting material is the carboxylic acid.

  • Direct ester bromination presents a more streamlined and potentially milder alternative, particularly for substrates that may not tolerate the rigors of the HVZ reaction. The development of new catalysts and brominating agents continues to expand the utility of this approach.

The choice of method will ultimately depend on the specific substrate, the desired scale of the reaction, and the laboratory's capabilities and safety considerations. The data and protocols presented in this guide provide a solid foundation for making an informed decision for your synthetic endeavors.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Methyl 5-bromo-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and laboratory professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 5-bromo-5-phenylpentanoate, a halogenated organic compound. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This is a critical first step in mitigating any potential exposure risks.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear double nitrile or Viton gloves.[1]

    • Eye Protection: Chemical splash goggles are mandatory.[2]

    • Lab Coat: A fully-buttoned lab coat must be worn to protect from splashes.[1]

  • Ventilation: All handling and commingling of waste must be conducted inside a certified chemical fume hood to prevent the inhalation of any potential vapors.[3]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[2][3]

Waste Classification and Segregation

Properly identifying and segregating chemical waste is the most critical aspect of a compliant disposal plan. Misclassification can lead to dangerous chemical reactions and improper disposal routing.

This compound is classified as a Halogenated Organic Waste .[4] This classification is due to the presence of a bromine atom in its molecular structure.[5][6]

Crucial Segregation Rules:

  • DO NOT mix halogenated waste with non-halogenated organic waste.[4][7] Keeping these waste streams separate is often more cost-effective for disposal.[3][7]

  • DO NOT dispose of this chemical down the sink or drain.[1][8][9]

  • DO NOT mix with incompatible materials such as strong acids, bases, heavy metals, or strong oxidizing agents.[1][7][10]

Step-by-Step Disposal Protocol

Follow this procedure to ensure the safe collection and disposal of this compound waste.

Required Materials:

  • Designated and labeled halogenated organic waste container (typically a plastic-coated glass bottle or a polyethylene carboy).[1][10]

  • Hazardous waste tag, provided by your institution's Environmental Health and Safety (EHS) department.[3]

  • Secondary containment bin.[3][9]

Procedure:

  • Obtain a Proper Waste Container: Procure a designated waste container for halogenated organic compounds from your institution's waste management service. Ensure it is clean and compatible with the chemical; polyethylene containers are recommended as halogenated compounds can produce acids that corrode metal.[1][10]

  • Label the Container: As soon as the first drop of waste is added, affix a hazardous waste tag.[3] Clearly write "Hazardous Waste" and list all chemical constituents by their full name, including "this compound," along with their approximate percentages.[7]

  • Transfer the Waste: Carefully pour the this compound waste into the designated container inside a chemical fume hood.

  • Secure the Container: Tightly close the container lid when not actively adding waste.[3][9] This prevents the release of volatile organic compounds (VOCs).

  • Store Safely: Place the sealed container in a designated and clearly marked satellite accumulation area within the laboratory. The container must be stored in a secondary containment bin to prevent spills from spreading.[3][9]

  • Request Pickup: When the container is three-quarters full, arrange for a waste pickup from your institution's EHS department.[3] Do not overfill waste containers.

Disposal of Empty Containers

Empty chemical containers must also be managed properly to remove any residual hazards.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or methanol) three times.[9]

  • Collect Rinseate: The first rinseate must be collected and disposed of as halogenated hazardous waste.[9] Subsequent rinses may be permissible for drain disposal, but always check with your local EHS guidelines.

  • Deface the Label: Completely remove or deface the original label on the container.

  • Final Disposal: Once thoroughly rinsed and dried, the container can typically be disposed of with regular laboratory glass or plastic waste.[11]

Summary of Disposal Information

ParameterGuidelineSource
Waste Category Halogenated Organic Waste[4]
Required PPE Double nitrile gloves, chemical splash goggles, lab coat[1][2]
Handling Location Chemical Fume Hood[3]
Waste Container Labeled, sealed, chemically compatible (e.g., Polyethylene)[1][10]
Segregation Separate from non-halogenated, acids, bases, oxidizers[4][7][10]
Sink Disposal Strictly Prohibited[1][8]
Storage Secondary containment in a designated satellite area[3][9]
Empty Containers Triple rinse; first rinseate collected as hazardous waste[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Have This compound Waste ppe Wear Appropriate PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat start->ppe classify Classify Waste: Halogenated Organic Compound ppe->classify sink_check Dispose Down Sink? classify->sink_check container Select Designated Halogenated Waste Container (Polyethylene) label_container Affix Hazardous Waste Tag & List All Contents container->label_container transfer Transfer Waste in Chemical Fume Hood label_container->transfer store Seal and Store Container in Secondary Containment in a Designated Area transfer->store pickup Request Waste Pickup from EHS When Container is <= 3/4 Full store->pickup end End: Waste Properly Managed pickup->end sink_check->container Yes (Incorrect Path) no_sink PROHIBITED! Follow Collection Protocol sink_check->no_sink No no_sink->container

Caption: Waste Disposal Workflow for this compound.

References

Personal protective equipment for handling Methyl 5-bromo-5-phenylpentanoate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Methyl 5-bromo-5-phenylpentanoate

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. A face shield should be worn over goggles if there is a significant splash hazard.[1][2][3]Protects eyes and face from splashes of the chemical.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][3][4][5] Check manufacturer's compatibility chart for specific breakthrough times.Prevents skin contact with the chemical. Disposable nitrile gloves are suitable for incidental contact.[2][3]
Body Protection A flame-resistant lab coat (e.g., Nomex®) or a standard lab coat worn over cotton clothing.[2] Ensure the lab coat is fully buttoned.Protects skin and personal clothing from contamination.
Footwear Closed-toe, closed-heel shoes made of a chemical-resistant material.[2]Protects feet from spills.
Respiratory Protection Not typically required under normal use with adequate engineering controls (fume hood).[6] If ventilation is inadequate, a respirator may be necessary.[2]Protects against inhalation of vapors or aerosols.

Operational Plan: Handling and Experimental Protocol

This section outlines the standard operating procedure for the safe handling of this compound during routine laboratory use.

Pre-Handling Preparations
  • Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]

  • Verify Engineering Controls: Ensure a chemical fume hood is available and functioning correctly. Verify that an eyewash station and safety shower are accessible and unobstructed.[1][6]

  • Assemble PPE: Gather all necessary PPE as specified in the table above. Inspect all PPE for damage before use.

  • Prepare Work Area: Designate a specific area within the fume hood for handling the chemical. Ensure the area is clean and free of incompatible materials, such as strong oxidizing agents.[6]

Handling Procedure
  • Don PPE: Put on all required personal protective equipment before entering the designated work area.

  • Chemical Transport: When moving the chemical, use a secondary container to prevent spills.

  • Dispensing: Conduct all dispensing and weighing of this compound inside a certified chemical fume hood to minimize inhalation exposure.[7]

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[6]

  • Prevent Inhalation: Avoid breathing any vapors or mists that may be generated.[8]

Post-Handling Procedures
  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and then soap and water.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][8]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[7][8]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Waste Container: Collect all waste containing this compound in a designated, properly labeled, and sealed waste container. The container should be made of a material compatible with halogenated organic compounds.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, gloves, and absorbent pads, must be disposed of as hazardous waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound."

Disposal Procedure
  • Containment: Ensure the waste container is kept closed except when adding waste.

  • Storage of Waste: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Approved Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program. Do not pour this chemical down the drain.[8]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling & Disposal prep_sds Consult SDS prep_eng Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep_sds->prep_eng prep_ppe Assemble & Inspect PPE prep_eng->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area handle_ppe Don PPE prep_area->handle_ppe handle_dispense Dispense Chemical handle_ppe->handle_dispense handle_use Perform Experiment handle_dispense->handle_use post_decon Decontaminate Work Area handle_use->post_decon post_waste Segregate & Contain Waste post_decon->post_waste post_remove Remove PPE post_waste->post_remove post_dispose Dispose of Waste via Approved Program post_waste->post_dispose post_wash Wash Hands post_remove->post_wash post_store Store Chemical post_wash->post_store

Caption: Workflow for the safe handling of this compound.

References

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